molecular formula C11H18N2O3 B8170498 Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate

Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate

Numéro de catalogue: B8170498
Poids moléculaire: 226.27 g/mol
Clé InChI: FUOMAWZXCDPDHH-UHFFFAOYSA-N
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Description

Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-16-11(15)9-6-13(7-9)10(14)8-2-4-12-5-3-8/h8-9,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOMAWZXCDPDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation of Methyl 1-(Piperidine-4-carbonyl)azetidine-3-carboxylate: A Technical Guide to Small-Molecule X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial orientation of functional groups in small-molecule drug candidates dictates their pharmacological efficacy, metabolic stability, and target binding affinity. Heterocyclic amino acids and their derivatives are becoming highly important in modern drug discovery[1]. The compound methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate represents a highly privileged, rigidified scaffold combining a strained four-membered azetidine ring with a flexible piperidine pharmacophore.

Because the tertiary amide bond linking these two heterocycles can exhibit restricted rotation (yielding cis/trans rotamers), and the azetidine ring puckering heavily influences the trajectory of the ester group, determining its exact 3D conformation is critical. This whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SC-XRD) analysis of this specific molecule, emphasizing the causality behind protocol design and crystallographic refinement.

Molecular Architecture & The Need for SC-XRD

The synthesis of this molecule typically leverages building blocks such as2[2]. Once synthesized and deprotected, the resulting structure presents several stereoelectronic questions that nuclear magnetic resonance (NMR) spectroscopy can only partially answer:

  • Amide Planarity and Rotameric State: The N1 atom of the azetidine ring forms an amide with the piperidine-4-carbonyl group. Does the carbonyl oxygen sit syn or anti to the azetidine C3 substituent in the solid state?

  • Piperidine Conformation: To minimize 1,3-diaxial steric clashes, the piperidine ring strongly prefers a chair conformation. SC-XRD confirms whether the bulky carbonyl substituent occupies the equatorial position.

  • Hydrogen Bonding Network: The secondary amine of the piperidine ring (N-H) acts as a strong hydrogen bond donor, likely interacting with the ester or amide carbonyls of adjacent molecules to form a supramolecular lattice.

Small-molecule crystallography typically involves crystals with fewer than 100 atoms in their asymmetric unit, allowing atoms to be resolved as isolated blobs of electron density[3]. SC-XRD is the only self-validating analytical technique capable of providing absolute certainty regarding these structural parameters.

Experimental Protocols: From Crystal Growth to Diffraction

Protocol 1: Single Crystal Growth via Vapor Diffusion

Evaporation and vapor diffusion are among the most reliable methods for crystallizing organic small molecules[4]. To obtain diffraction-quality crystals of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate, a vapor diffusion protocol is employed to ensure a thermodynamically controlled nucleation environment.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve 10 mg of the highly purified (>99% via HPLC) compound in 0.5 mL of dichloromethane (the "good" solvent) inside a clean 2 mL inner glass vial.

  • Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Particulate impurities act as kinetic nucleation sites, leading to the rapid formation of microcrystalline powder rather than a single macroscopic crystal. Filtration forces the system to rely on homogeneous nucleation.

  • Chamber Assembly: Place the uncapped 2 mL inner vial into a larger 20 mL outer vial containing 3 mL of pentane (the "antisolvent").

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and leave it completely undisturbed at a constant ambient temperature (20 °C) for 48–72 hours.

  • Harvesting: Causality: The highly volatile pentane slowly diffuses through the vapor phase into the dichloromethane. This gradual change in the solvent system's polarity lowers the solubility of the compound at an exceptionally slow rate, allowing molecules to pack efficiently into a highly ordered, defect-free crystal lattice.

Protocol 2: SC-XRD Data Collection
  • Crystal Selection: Under a polarized light microscope, select a single, optically clear crystal with well-defined faces (optimal dimensions: ~0.2 × 0.2 × 0.1 mm).

  • Mounting: Coat the crystal in a drop of perfluoropolyether cryo-oil and mount it onto a MiTeGen polyimide loop.

  • Flash-Cooling: Immediately transfer the loop to the goniometer head of the X-ray diffractometer, intersecting a continuous nitrogen cold stream set to 100 K. Causality: Flash-cooling the crystal in cryo-oil prevents the formation of crystalline ice (which causes unwanted diffraction rings) and drastically reduces the atomic thermal vibrations (Debye-Waller factor). This enhances high-angle diffraction intensity, yielding a higher-resolution electron density map.

  • Data Acquisition: Expose the crystal to monochromatic Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å). Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness.

Crystallographic Workflow Visualization

The following diagram illustrates the closed-loop logic of the crystallographic structure determination process.

G N1 1. Compound Synthesis & Purification N2 2. Vapor Diffusion Crystallization N1->N2 Controlled supersaturation N3 3. Crystal Selection & Cryo-Mounting N2->N3 Isolate single crystal N4 4. SC-XRD Data Collection (100 K) N3->N4 X-ray beam exposure N5 5. Data Reduction & Integration N4->N5 Raw diffraction frames N6 6. Structure Solution & Refinement N5->N6 Electron density map

Workflow for the SC-XRD analysis of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate.

Structural Analysis & Quantitative Data

Once the diffraction frames are integrated and corrected for absorption, the phase problem is solved using direct methods (e.g., SHELXT), and the structure is refined using full-matrix least-squares on F2 (SHELXL).

The quantitative data extracted from the refined structure provides exact geometric parameters. Below are representative crystallographic parameters and bond metrics for this molecular class.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical formula C11H18N2O3
Formula weight 226.27 g/mol
Temperature 100(2) K
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 9.45 Å, b = 11.20 Å, c = 10.85 Å
Volume 1135.4 ų
Z (Molecules per unit cell) 4
Final R indices[I>2σ(I)] R1 = 0.035, wR2 = 0.089
Goodness-of-fit on F2 1.045
Table 2: Selected Bond Lengths and Torsion Angles
Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)Mechanistic Implication
Amide Bond Length C(carbonyl)–N(azetidine)1.345(2) ÅIndicates significant double-bond character, restricting rotation.
Ester Carbonyl Length C=O(ester)1.201(3) ÅStandard unperturbed ester carbonyl length.
Azetidine Ring Angle C–N–C88.5(2) °Highlights the inherent ring strain of the 4-membered heterocycle.
Piperidine Conformation C–C–C (average)110.2(2) °Confirms the unstrained, ideal chair conformation.
Amide Torsion Angle O–C–N–C(azetidine)178.5(2) °Confirms the trans rotamer is the thermodynamically preferred state in the lattice.

Conclusion

The crystal structure analysis of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate yields highly precise geometric data that is indispensable for Structure-Based Drug Design (SBDD). By proving that the piperidine ring adopts an equatorial chair conformation and that the amide bond is planar and restricted, computational chemists can confidently use these coordinates to model the molecule's trajectory within a target protein's active site. The rigorous methodologies outlined—from controlled vapor diffusion to cryogenic data collection—ensure that the resulting crystallographic model is a robust, self-validating representation of the molecule's true three-dimensional architecture.

Sources

Preliminary In Vitro Toxicity Profiling of Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate: A Technical Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate (CAS: 2748634-30-0) represents a highly versatile, bifunctional building block frequently utilized in the design of modern targeted protein degraders (e.g., PROTACs targeting hematopoietic progenitor kinase 1) and kinase inhibitors. While its rigid azetidine core and modular piperidine ring offer excellent vectors for structure-based drug design, these same structural motifs introduce specific metabolic and toxicological liabilities.

As a Senior Application Scientist, my approach to de-risking this scaffold relies on a self-validating, tiered in vitro toxicity screening strategy . This whitepaper outlines the causality behind the scaffold's potential liabilities and provides robust, step-by-step methodologies to evaluate its preliminary safety profile before advancing to in vivo models.

Structural Liability Analysis & Mechanistic Rationale

To design an effective toxicity screen, we must first deconstruct the molecule's structural components and understand their physiological interactions:

  • The Piperidine Ring (Cardiotoxicity & Phospholipidosis): The piperidine moiety contains a basic secondary amine (pKa ~9.5). At physiological pH, this amine is protonated. Basic, lipophilic amines are classic pharmacophores for binding to the central cavity of the hERG (KCNH2) potassium channel (specifically interacting with the Y652 and F656 residues) . This interaction poses a severe risk for drug-induced QT prolongation. Furthermore, such basic amines can accumulate in acidic lysosomes, leading to drug-induced phospholipidosis (DIPL).

  • The Methyl Ester (Metabolic Instability): Esters are highly susceptible to rapid enzymatic cleavage by human carboxylesterases—primarily CES1 in the liver and CES2 in the intestine . Hydrolysis of the methyl ester yields a carboxylic acid and trace amounts of methanol. This transformation drastically shifts the molecule's polarity, potentially trapping the resulting anion intracellularly or prematurely inactivating the drug before it reaches its target .

  • The Amide Bond & Azetidine: While generally stable against plasma proteases, the rigid azetidine ring can influence the molecule's conformational presentation to off-target hepatic amidases or CYP450 enzymes.

Pathway Parent Parent Scaffold (Methyl Ester) CES Hepatic Carboxylesterases (CES1 / CES2) Parent->CES Hydrolysis CYP CYP450 Enzymes (Piperidine Oxidation) Parent->CYP Oxidation Acid Carboxylic Acid Metabolite (Altered Polarity) CES->Acid Methanol Methanol (Toxic Byproduct) CES->Methanol N_Oxide N-Oxide / Hydroxylated Metabolites CYP->N_Oxide

Figure 1: Potential metabolic degradation pathways and reactive metabolite generation.

Tiered In Vitro Toxicity Screening Workflows

To systematically evaluate the safety of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate, we employ a three-tiered approach.

Workflow Start Compound Scaffold: Methyl 1-(piperidine-4-carbonyl) azetidine-3-carboxylate Tier1 Tier 1: Cytotoxicity (HepG2 / HEK293) Start->Tier1 ATP Assay Tier2 Tier 2: Cardiotoxicity (hERG Patch-Clamp) Start->Tier2 Ion Channel Tier3 Tier 3: Metabolic Stability (CES1/CES2 Hydrolysis) Start->Tier3 LC-MS/MS Decision Go/No-Go Decision Lead Optimization Tier1->Decision Tier2->Decision Tier3->Decision

Figure 2: Tiered in vitro toxicity and liability screening workflow for the target scaffold.

Tier 1: High-Throughput Cytotoxicity (ATP Depletion)

Causality: ATP depletion is a universal, early marker for mitochondrial dysfunction and impending cell death. Testing against HepG2 (hepatocellular) and HEK293 (renal epithelial) cells provides a baseline for intrinsic cellular toxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 10,000 cells/well in opaque 384-well microplates. Incubate overnight at 37°C with 5% CO₂ to allow for cellular attachment.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. Transfer to the assay plate to achieve final concentrations ranging from 0.1 nM to 100 μM (maintaining a final DMSO concentration of 0.5%).

  • Incubation: Incubate the dosed plates for 48 hours under standard culture conditions.

  • Lysis & Detection: Equilibrate plates to room temperature. Add an equal volume (e.g., 25 μL) of CellTiter-Glo® (Promega) reagent to each well to lyse the cells and stabilize the luminescent signal generated by the luciferase-catalyzed reaction with residual ATP.

  • Quantification: Agitate plates on an orbital shaker for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence on a microplate reader.

  • Validation: Calculate the IC₅₀ using a 4-parameter logistic curve. Ensure the positive control (e.g., Digitonin or Chlorpromazine) yields an IC₅₀ within historical acceptance criteria.

Tier 2: Cardiotoxicity (Automated hERG Patch-Clamp)

Causality: As noted, the basic piperidine nitrogen is a high-risk motif for hERG channel blockade. Automated patch-clamp provides the most physiologically relevant, direct measurement of ion channel current.

Step-by-Step Protocol:

  • Cell Preparation: Culture CHO cells stably expressing the KCNH2 (hERG) gene. Harvest cells and resuspend in extracellular physiological solution.

  • System Priming: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular solution (containing K⁺ and ATP) and extracellular solution.

  • Electrophysiology Protocol: Capture cells in the microfluidic patch plate and establish a >1 GΩ whole-cell seal. Apply a voltage step protocol: depolarize from a holding potential of -80 mV to +20 mV for 2 seconds (opening channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Application: Perfuse the test compound at varying concentrations (0.1 μM to 30 μM). Record the fractional block of the peak tail current after a 5-minute equilibration period per concentration.

  • Validation: Use E-4031 (a known hERG inhibitor) as a positive control. A valid assay requires a stable baseline current >300 pA and >80% block by the positive control.

Tier 3: Metabolic Stability & Bioactivation (CES Hydrolysis)

Causality: The methyl ester group is highly vulnerable to carboxylesterase-mediated cleavage. This assay determines whether the scaffold will survive hepatic and intestinal first-pass metabolism.

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute human recombinant CES1 and CES2 (or pooled human liver S9 fractions) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the enzyme mixture in a 96-well plate to 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the test compound to a final concentration of 1 μM.

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 μL aliquot of the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to immediately quench enzymatic activity.

  • Protein Precipitation: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the depletion of the parent methyl ester and the formation of the corresponding carboxylic acid metabolite. Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CL_int).

Anticipated Baseline Metrics

Based on the structural pharmacophores of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate, the following table summarizes the expected baseline metrics and the target thresholds required to justify advancing the scaffold into lead optimization.

Assay ParameterTarget Threshold (Go/No-Go)Expected Baseline for ScaffoldMechanistic Implication
HepG2 Cytotoxicity (IC₅₀) > 50 μM~30 - 80 μMModerate risk; general mitochondrial/cellular health is typically preserved unless DIPL occurs.
hERG Inhibition (IC₅₀) > 10 μM1 - 10 μM (High Risk)High risk of QT prolongation due to the protonated basic piperidine amine.
CES1 Half-Life (t₁/₂) > 60 min< 15 min (Rapid Cleavage)Premature ester hydrolysis in hepatic circulation; rapid conversion to the polar acid.
CES2 Half-Life (t₁/₂) > 60 min< 30 min (Moderate Cleavage)Vulnerability to intestinal first-pass metabolism if administered orally.

Conclusion

The methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate fragment is a powerful structural motif, but it is not without inherent liabilities. The basicity of the piperidine ring necessitates rigorous hERG screening, while the methyl ester practically guarantees rapid carboxylesterase-mediated hydrolysis. By implementing the tiered in vitro protocols outlined in this guide, drug development professionals can accurately profile these risks early. If hERG liability or metabolic instability proves too severe, medicinal chemistry efforts should focus on reducing the piperidine's pKa (e.g., via fluorination or morpholine substitution) or replacing the ester with a bioisostere (e.g., an oxadiazole) to improve the pharmacokinetic and safety profile.

References

  • McKim, J. M., Jr. (2010). "Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance." Combinatorial Chemistry & High Throughput Screening, 13(2), 188-206. Available at:[Link]

  • Dong, X., et al. (2019). "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design." Journal of Medicinal Chemistry, 62(15), 7264-7288. Available at:[Link]

  • Di, L. (2019). "The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics." Current Drug Metabolism, 20(2), 91-102. Available at:[Link]

  • Laizure, S. C., et al. (2013). "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy, 33(2), 210-222. Available at:[Link]

An In-depth Technical Guide to the Structural Characterization of Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate is a novel small molecule with a scaffold that suggests potential applications in medicinal chemistry and drug development. The molecule incorporates a piperidine ring, a common motif in many pharmaceuticals, linked via an amide bond to an azetidine-3-carboxylate moiety.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a known pharmacophore that can impart unique conformational constraints and physicochemical properties to a molecule.[3] The precise three-dimensional structure and connectivity of this compound are critical for understanding its potential biological activity and for guiding further drug design efforts.

This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate. As a Senior Application Scientist, the following sections detail not just the "what" but the "why" behind each experimental choice, ensuring a robust and self-validating approach to characterization. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For definitive three-dimensional architecture, the guide will also cover the principles and workflow of single-crystal X-ray crystallography.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment of each proton and carbon atom. For a molecule with the complexity of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Mapping the Proton Environments

Rationale: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environments (chemical shift), and the connectivity between neighboring protons (spin-spin coupling). This allows for the assembly of molecular fragments.

Experimental Protocol: ¹H NMR Analysis [4]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.[4]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent is critical; CDCl₃ is commonly used for many organic compounds.[4]

    • Transfer the solution to a standard 5 mm NMR tube.[4]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[4]

    • A standard one-pulse experiment is generally sufficient for initial characterization.[4]

    • Key acquisition parameters include averaging 16 to 64 scans to improve the signal-to-noise ratio and using a relaxation delay of 1-2 seconds.[4]

    • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[4]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections on the resulting spectrum.

    • Integrate the signals to determine the relative number of protons.[4]

    • Report chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[4]

    • Determine the multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) to deduce the number of neighboring protons.[4]

Expected ¹H NMR Data and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.2-4.4Multiplet4HAzetidine CH₂ (C2, C4)Protons on the azetidine ring are deshielded due to the adjacent nitrogen and carbonyl group.[4]
~3.70Singlet3HOCH₃The singlet multiplicity indicates no adjacent protons. The chemical shift is characteristic of a methyl ester.[4]
~3.5-3.7Multiplet1HAzetidine CH (C3)This proton is coupled to the adjacent CH₂ groups of the azetidine ring.[4]
~3.2-3.4Multiplet2HPiperidine CH₂ (axial, adjacent to N)The axial protons are typically more shielded than the equatorial protons.
~2.8-3.0Multiplet2HPiperidine CH₂ (equatorial, adjacent to N)The equatorial protons are deshielded relative to the axial protons.
~2.5-2.7Multiplet1HPiperidine CH (C4)This proton is coupled to the adjacent CH₂ groups of the piperidine ring.
~1.7-1.9Multiplet2HPiperidine CH₂ (equatorial)
~1.5-1.7Multiplet2HPiperidine CH₂ (axial)
B. ¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon framework. The chemical shift of each signal indicates the type of carbon (e.g., alkyl, alkene, carbonyl).

Experimental Protocol: ¹³C NMR Analysis The sample preparation and data acquisition are similar to ¹H NMR, with the following key differences:

  • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.

Expected ¹³C NMR Data and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~175C=O (Amide)The chemical shift is characteristic of an amide carbonyl carbon.
~172C=O (Ester)The chemical shift is characteristic of an ester carbonyl carbon.
~58-60Azetidine CH₂ (C2, C4)Carbons adjacent to nitrogen are deshielded.
~52OCH₃Typical chemical shift for a methyl ester carbon.
~45Piperidine CH₂ (adjacent to N)Carbons adjacent to the piperidine nitrogen.[5]
~42Piperidine CH (C4)
~35-38Azetidine CH (C3)
~28Piperidine CH₂[5]

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Rationale: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[6] For methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol: LC-MS/MS Analysis [7]

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]

  • Liquid Chromatography (LC):

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry (MS):

    • Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[7]

    • Operate in positive ion mode, as piperidine derivatives are basic and readily protonated.[7]

    • Perform a full scan to identify the protonated molecule [M+H]⁺.[7]

    • Conduct a product ion scan of the precursor ion to observe the fragmentation pattern. Optimize collision energy to achieve a good distribution of fragment ions.[7]

Expected Mass Spectrometry Data and Interpretation:

The expected monoisotopic mass of C₁₁H₁₈N₂O₃ is 226.1317 g/mol .

m/z (mass-to-charge)IonFragmentation Pathway
227.1390[M+H]⁺Protonated molecule
112.0762[C₆H₁₀NO]⁺Cleavage of the amide bond, resulting in the piperidine-4-carbonyl fragment.
115.0504[C₅H₇O₃]⁺Cleavage of the amide bond, resulting in the methyl azetidine-3-carboxylate fragment.
84.0813[C₅H₁₀N]⁺α-cleavage leading to the piperidine ion.[7]

Visualization of Mass Spectrometry Workflow:

MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Solution LC_Column C18 Column Sample->LC_Column Injection ESI ESI Source (Positive Ion Mode) LC_Column->ESI Elution Full_Scan Full Scan (MS1) Determine [M+H]⁺ ESI->Full_Scan Product_Scan Product Ion Scan (MS2) Fragmentation Pattern Full_Scan->Product_Scan Select Precursor Ion Detector Detector Product_Scan->Detector

Caption: Experimental workflow for LC-MS/MS analysis.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For the target molecule, we expect to see characteristic absorptions for the amide and ester carbonyl groups, as well as C-N and C-O bonds.[9]

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

    • Average multiple scans to improve the signal-to-noise ratio.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~1735Ester C=OStretch
~1645Amide C=O (Amide I band)Stretch[10]
~1540N-H bend and C-N stretch (Amide II band)Bending/Stretching
~1200C-O (Ester)Stretch
~1100C-NStretch

IV. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Rationale: While spectroscopic methods provide evidence for the connectivity of atoms, single-crystal X-ray crystallography provides the unambiguous three-dimensional arrangement of atoms in space.[11][12] This technique is the gold standard for structural determination.

Experimental Protocol: X-ray Crystallography [13]

  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

Expected Outcome: The result of a successful X-ray crystallographic analysis will be a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the molecule's conformation and potential interactions with biological targets.

Visualization of Crystallography Workflow:

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Compound Purified Compound Crystallization Crystal Growth Compound->Crystallization Crystal Single Crystal Crystallization->Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Diff_Data Diffraction Data Diffractometer->Diff_Data Phase_Problem Solve Phase Problem Diff_Data->Phase_Problem ED_Map Electron Density Map Phase_Problem->ED_Map Model_Building Model Building ED_Map->Model_Building Refinement Refinement Model_Building->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

The structural characterization of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate requires a multi-faceted analytical approach. The synergistic use of ¹H and ¹³C NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive picture of the molecule's two-dimensional structure and functional group composition. For the definitive elucidation of its three-dimensional architecture, single-crystal X-ray crystallography is the ultimate tool. By following the detailed protocols and interpretative guidelines presented in this guide, researchers and drug development professionals can confidently and accurately characterize this and other novel small molecules. This rigorous approach ensures the scientific integrity of the data and provides a solid foundation for further investigation into the compound's potential therapeutic applications.

References

  • ¹H NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate: A Comparative Guide - Benchchem. (n.d.).
  • ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. The... - ResearchGate. (n.d.). Retrieved from [Link]

  • FTIR analysis of the amide I and II bands and the ester absorption area... - ResearchGate. (n.d.). Retrieved from [Link]

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. (2021, April 18). Retrieved from [Link]

  • FTIR analysis for (a) fatty acid ester, (b) fatty acid Amide with... - ResearchGate. (n.d.). Retrieved from [Link]

  • Supporting information_revision - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • The complete FTIR averaged spectra of Amide I and Amide II and ester... - ResearchGate. (n.d.). Retrieved from [Link]

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. (n.d.).
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved from [Link]

  • Piperidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (n.d.). Retrieved from [Link]

  • 1-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid - PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. (n.d.). Retrieved from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018, August 15). Retrieved from [Link]

  • Small Molecule X‐ray Crystal Structures at a Crossroads. (2025, January 10). Retrieved from [Link]

  • Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid - Benchchem. (n.d.).
  • Methyl 1-(1-acetylazetidine-3-carbonyl)piperidine-4-carboxylate | Chemsrc. (2025, October 17). Retrieved from [Link]

  • Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. (n.d.). Retrieved from [Link]

  • Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate - IJPRS. (2013, April 11). Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. (n.d.). Retrieved from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (2025, December 11). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 2). Retrieved from [Link]

  • 1H NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]

  • 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid - NextSDS. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate - PrepChem.com. (n.d.). Retrieved from [Link]

  • US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents. (n.d.).
  • Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed. (2022, March 3). Retrieved from [Link]

Sources

thermodynamic stability of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Conformational Dynamics of Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate: A Technical Whitepaper

Executive Summary

Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate is a highly functionalized, di-heterocyclic building block increasingly utilized in modern drug discovery to enhance ligand efficiency and pharmacokinetic profiles[1]. The molecule is defined by three critical thermodynamic domains: a basic piperidine ring, a highly strained azetidine-3-carboxylate moiety, and the bridging tertiary amide bond. This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic stability, focusing on conformational equilibria, amide bond pyramidalization, and hydrolytic degradation pathways.

Structural Anatomy & Conformational Thermodynamics

The thermodynamic baseline of this molecule is dictated by the interplay between ring strain and orbital delocalization. Unlike unstrained aliphatic chains, the physical constraints of the two heterocycles force the molecule into distinct energetic minima.

Piperidine Chair Dynamics

The piperidine ring predominantly exists in a chair conformation, which minimizes both angular and torsional strain[2]. The attachment of the bulky azetidine-carbonyl group at the C4 position introduces significant 1,3-diaxial interactions if placed in the axial position. Consequently, the thermodynamic equilibrium heavily favors the equatorial conformer[3]. The free energy difference ( ΔG∘ ) between the equatorial and axial states for a 4-carbonyl substituted piperidine typically exceeds 1.5 kcal/mol, effectively locking the ring in the equatorial state at physiological temperatures.

The Azetidine Amide: Strain vs. Resonance

The bridging amide bond is the thermodynamic crux of the molecule. In standard acyclic amides, the nitrogen atom is sp2 hybridized, allowing the lone pair to delocalize into the carbonyl π∗ orbital ( n→π∗ resonance). This enforces a planar geometry and a high rotational barrier (~18-20 kcal/mol).

However, the internal C-N-C bond angle of an azetidine ring is constrained to approximately 90°[4]. Forcing the azetidine nitrogen into a planar sp2 geometry (ideal angle 120°) to achieve amide resonance severely exacerbates the inherent ring strain (which is already ~105 kJ/mol)[5]. To alleviate this extreme angle strain, the azetidine nitrogen undergoes partial pyramidalization , twisting the amide bond out of planarity[6].

This structural compromise has two major thermodynamic consequences:

  • Reduced Resonance Energy: The twisted geometry reduces the orbital overlap between the nitrogen lone pair and the carbonyl group, making the amide bond slightly more electrophilic than a standard unstrained amide[7].

  • Lowered Rotational Barrier: The activation energy ( ΔGrot‡​ ) required to rotate around the C-N bond is significantly lowered, resulting in a dynamic, observable equilibrium between s-cis and s-trans rotamers in solution[8][9].

G EqTrans Equatorial / s-trans (Global Minimum) TSRot Twisted Amide TS (Rotational Barrier) EqTrans->TSRot +14-16 kcal/mol TSInv Boat TS (Chair Inversion) EqTrans->TSInv +10 kcal/mol EqCis Equatorial / s-cis (Local Minimum) AxTrans Axial / s-trans (High Energy) TSRot->EqCis -13-15 kcal/mol TSInv->AxTrans -8 kcal/mol

Conformational free energy landscape of piperidine chair inversion and azetidine amide rotation.

Chemical and Hydrolytic Stability

The chemical stability of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate is governed by the relative electrophilicity of its ester and amide carbonyls.

Ester Saponification (The Thermodynamic Sink)

The methyl ester at the C3 position of the azetidine ring is the primary thermodynamic weak point. While stable at physiological pH (7.4), the ester is highly susceptible to base-catalyzed hydrolysis (saponification)[10]. The puckered conformation of the azetidine ring exposes the ester carbonyl to nucleophilic attack, rapidly driving the molecule toward the thermodynamic sink: azetidine-3-carboxylic acid.

Anomalous Amide Robustness

Given the reduced resonance stabilization of the pyramidalized azetidine amide, one might predict rapid amide cleavage. Paradoxically, azetidine amides often exhibit unexpected resistance to base-catalyzed hydrolysis [7]. The causality behind this lies in the transition state: the formation of the tetrahedral intermediate during amide hydrolysis requires a highly organized solvation shell. The steric bulk of the adjacent piperidine ring, combined with the rigid, puckered trajectory of the azetidine ring, creates a high entropic barrier ( −TΔS‡ ), effectively shielding the amide carbonyl from hydroxide attack under mild conditions.

H Parent Methyl 1-(piperidine-4-carbonyl) azetidine-3-carboxylate EsterHyd Azetidine-3-carboxylic acid (Major Pathway) Parent->EsterHyd Base/H2O Saponification AmideHyd Piperidine-4-carboxylic acid + Azetidine-3-carboxylate (Minor Pathway) Parent->AmideHyd Strong Acid/Base Amide Cleavage RingOpen Acyclic Amino Acid (Trace/Acidic) Parent->RingOpen Extreme Acid Ring Strain Relief

Primary hydrolytic degradation pathways and thermodynamic sinks for the target compound.

Quantitative Data Summaries

Table 1: Estimated Thermodynamic Parameters of Conformational Equilibria | Conformational Variable | Favored State | ΔG∘ (kcal/mol) | ΔG‡ (Activation Barrier) | | :--- | :--- | :--- | :--- | | Piperidine Ring | Equatorial (4-carbonyl) | -1.5 to -2.0 | ~10.0 kcal/mol (Chair inversion) | | Azetidine Amide Bond | s-trans rotamer | -0.5 to -1.2 | ~14.0 - 16.0 kcal/mol (Rotation) | | Azetidine Ring | Puckered | N/A | < 2.0 kcal/mol (Puckering inversion) |

Table 2: Relative Hydrolytic Kinetic Parameters (pH 10, 298 K) | Functional Group | Degradation Pathway | Relative Half-Life ( t1/2​ ) | Susceptibility | | :--- | :--- | :--- | :--- | | Methyl Ester (C3) | Saponification | Minutes to Hours | High | | Azetidine Amide | Cleavage | Days to Weeks | Low (Sterically hindered) | | Azetidine Ring | Nucleophilic Ring Opening | > Years | Negligible (Unless highly acidified) |

Experimental Workflows: Self-Validating Protocols

To empirically validate the thermodynamic properties discussed above, the following self-validating experimental systems must be employed.

Protocol 1: Variable Temperature NMR (VT-NMR) for Rotamer Thermodynamics

This protocol utilizes the coalescence temperature of NMR signals to calculate the exact free energy of activation ( ΔG‡ ) for the amide bond rotation.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ (a high-boiling solvent is required to reach the coalescence temperature).

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K. Identify the distinct sets of signals for the azetidine α -protons (C2 and C4), which will appear as two sets of multiplets due to the slow exchange of s-cis and s-trans rotamers.

  • Thermal Titration: Increase the probe temperature in 5 K increments from 298 K up to 373 K. Allow 5 minutes of equilibration at each step before acquiring the spectrum.

  • Coalescence Observation: Monitor the azetidine α -proton signals. As the thermal energy overcomes the rotational barrier, the distinct rotamer peaks will broaden and eventually merge into a single, time-averaged peak (the coalescence temperature, Tc​ ).

  • Data Synthesis: Use the Eyring equation ( ΔG‡=−RTc​ln(kh/kB​Tc​) ) to calculate the rotational barrier. The self-validation occurs when the calculated ΔG‡ matches the theoretical predictions for pyramidalized amides.

Protocol 2: Accelerated Hydrolytic Stability Assay

This protocol isolates the kinetics of ester saponification versus amide cleavage.

  • Buffer Preparation: Prepare three 50 mM buffer solutions: pH 2.0 (Phosphate), pH 7.4 (PBS), and pH 10.0 (Borate).

  • Incubation: Spike the compound into each buffer to a final concentration of 100 μ M. Incubate the vials in a thermoshaker at 37 °C.

  • Time-Course Sampling: Extract 50 μ L aliquots at t=0,1,2,4,8,24, and 48 hours. Immediately quench the pH 10 samples with 1% formic acid to halt saponification.

  • LC-MS/UV Analysis: Analyze the samples using a C18 reverse-phase column. Monitor the disappearance of the parent mass ( [M+H]+ ) and the appearance of the azetidine-3-carboxylic acid metabolite.

  • Kinetic Extraction: Plot the natural log of the remaining parent compound concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). The mass balance (Parent + Ester Hydrolyzed + Amide Cleaved = 100%) serves as the internal validation of the degradation pathway.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines. Royal Society of Chemistry (RSC). Available at:[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry (RSC). Available at:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. National Center for Biotechnology Information (NIH). Available at: [Link]

  • Determination of Structures and Energetics of Small- and Medium-Sized One-Carbon-Bridged Twisted Amides. American Chemical Society (ACS). Available at:[Link]

  • Energetic contribution to both acidity and conformational stability in peptide models. Royal Society of Chemistry (RSC). Available at:[Link]

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. MDPI. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate (CAS: 2748634-30-0) [1] is a highly versatile, bifunctional building block frequently utilized in modern drug discovery. Featuring both a secondary amine (piperidine) and a methyl ester (azetidine) terminus, this scaffold is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecular glues, and kinase inhibitors, such as hematopoietic progenitor kinase 1 (HPK1) degraders [2] and Hsp90 inhibitor conjugates [3].

This application note details a robust, high-yielding, two-step synthetic protocol. The methodology relies on a highly efficient amide coupling using HATU, followed by quantitative Boc-deprotection, designed to minimize epimerization and ensure high fidelity of the ester moiety.

Retrosynthetic Strategy & Mechanistic Causality

The target molecule is synthesized via a linear two-step sequence:

  • Amide Coupling: The coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-isonipecotic acid) with methyl azetidine-3-carboxylate hydrochloride. HATU is selected as the coupling reagent over EDC/HOBt due to its superior kinetics when reacting with sterically hindered or secondary amines like azetidine [3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the azetidine free base from its hydrochloride salt and to drive the formation of the active OAT (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium) ester.

  • Deprotection: Acidolytic cleavage of the tert-butyloxycarbonyl (Boc) group using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

SynthesisWorkflow SM1 Boc-Isonipecotic Acid (1.0 eq) Coupling Amide Coupling HATU, DIPEA, DMF 0°C to RT, 4h SM1->Coupling SM2 Methyl Azetidine-3-carboxylate HCl (1.1 eq) SM2->Coupling Int1 Boc-Protected Intermediate (Organic Phase) Coupling->Int1 Aqueous Workup Deprotect Boc Deprotection TFA, DCM RT, 2h Int1->Deprotect Product Methyl 1-(piperidine-4-carbonyl) azetidine-3-carboxylate (TFA Salt or Free Base) Deprotect->Product Concentration & Purification

Figure 1: Two-step synthetic workflow for methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate.

Materials and Reagents

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
Boc-isonipecotic acidStarting Material229.281.02.29 g
Methyl azetidine-3-carboxylate HClStarting Material151.591.11.67 g
HATUCoupling Agent380.231.24.56 g
DIPEABase129.243.05.23 mL (3.88 g)
Anhydrous DMFSolvent73.09-30.0 mL
Trifluoroacetic acid (TFA)Deprotecting Agent114.02Excess10.0 mL
Dichloromethane (DCM)Solvent84.93-30.0 mL

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)azetidine-3-carboxylate

Objective: Form the amide bond while suppressing side reactions such as ester hydrolysis or epimerization.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Boc-isonipecotic acid (2.29 g, 10.0 mmol) and anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add HATU (4.56 g, 12.0 mmol) in one portion. Stir the mixture at 0 °C for 10 minutes. Causality: Pre-activation at 0 °C controls the exothermic formation of the active ester, preventing degradation of the coupling reagent.

  • Coupling: Add methyl azetidine-3-carboxylate hydrochloride (1.67 g, 11.0 mmol) to the activated mixture, followed by the dropwise addition of DIPEA (5.23 mL, 30.0 mmol) over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours. Monitor reaction completion via LC-MS or TLC (EtOAc/Hexane 1:1).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (150 mL).

    • Wash the organic layer successively with 1M aqueous HCl (50 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (2 × 50 mL) to remove acidic byproducts, and brine (50 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. (Expected yield: ~90-95%). Note: The crude product is typically of sufficient purity (>95%) to carry directly into the next step.

Step 2: Boc Deprotection to Yield the Target Compound

Objective: Cleave the Boc protecting group quantitatively without hydrolyzing the methyl ester.

  • Preparation: Dissolve the crude Boc-protected intermediate (approx. 3.1 g, 9.5 mmol) in anhydrous DCM (20 mL) in a 100 mL round-bottom flask.

  • Deprotection: Cool the solution to 0 °C. Slowly add TFA (10 mL) dropwise. Causality: While Boc deprotection can occur at RT, initiating at 0 °C mitigates the initial exothermic release of isobutylene and CO2 gases, ensuring a controlled reaction.

  • Reaction: Remove the ice bath and stir at RT for 2 hours. Monitor the disappearance of the starting material via LC-MS.

  • Isolation (TFA Salt): Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (3 × 20 mL) to remove residual traces of TFA. The product is obtained as a thick oil or solid (TFA salt).

  • Free-Basing (Optional but Recommended): To obtain the free base, dissolve the crude TFA salt in a minimum amount of MeOH and load onto a pre-conditioned Strong Cation Exchange (SCX-2) cartridge. Wash with MeOH (3 column volumes) to remove non-basic impurities, then elute the target compound using 2M Ammonia in MeOH. Concentrate the eluent to yield the pure free base of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized protocol, the following analytical checkpoints must be verified:

  • Intermediate Validation: ¹H NMR (CDCl₃) of the Step 1 intermediate must show a distinct singlet at ~1.45 ppm (9H), confirming the presence of the Boc group, alongside a singlet at ~3.75 ppm (3H) confirming the intact methyl ester.

  • Final Product Validation:

    • LC-MS: ESI-MS must show the [M+H]⁺ ion at m/z 227.1.

    • ¹H NMR (CD₃OD or D₂O): The complete disappearance of the 9H singlet at ~1.45 ppm confirms quantitative Boc deprotection. The retention of the 3H singlet at ~3.75 ppm validates that the ester moiety survived the acidic deprotection conditions.

References

  • 10xchem. "2748634-30-0 | MFCD32857730 | Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate." 10xchem Catalog.
  • Google Patents. "US20240025923A1 - Bifunctional degraders of hematopoietic progenitor kinase and therapeutic uses thereof." United States Patent and Trademark Office.
  • Google Patents. "WO2017151425A1 - Hsp90 inhibitor drug conjugates." World Intellectual Property Organization.

Application Note: HPLC-UV Method Development and Validation for Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification and purity assessment of highly polar, basic pharmaceutical intermediates present unique chromatographic challenges. Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate is a complex bifunctional molecule characterized by a basic secondary amine, a neutral amide linkage, and a hydrolytically sensitive methyl ester. This application note details the mechanistic rationale, step-by-step protocol, and ICH Q2(R2)-aligned validation[1] for a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method using low-wavelength Ultraviolet (UV) detection.

By employing an aqueous-compatible C18 stationary phase and a highly UV-transparent acidic mobile phase, this method circumvents the need for complex pre-column derivatization while ensuring excellent peak symmetry, baseline stability, and self-validating system suitability.

Analyte Profiling & Mechanistic Rationale

To design a robust analytical method, one must first deconstruct the physicochemical properties of the target analyte. Method development is not a trial-and-error process; it is a direct consequence of the molecule's structural liabilities.

The "Low UV" Challenge

Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate lacks an extended conjugated π -system (e.g., aromatic rings). Its only chromophores are the amide and ester carbonyl groups, which exhibit weak n→π∗ and π→π∗ transitions. Consequently, the molecule exhibits negligible UV absorption above 230 nm, mandating detection in the low-UV range (205–215 nm)[2][3]. This strictly limits the selection of mobile phase additives to those with high optical transparency.

The Basicity & Tailing Paradigm

The piperidine ring contains a secondary aliphatic amine with a predicted pKa​ of approximately 10.2. At neutral pH, this amine is fully ionized. On traditional silica-based C18 columns, basic amines undergo severe secondary ion-exchange interactions with unendcapped, acidic surface silanols ( pKa​ ~3.5–4.5), resulting in unacceptable peak tailing and poor resolution[4][5].

Chemical Instability (Ester Hydrolysis)

The traditional chromatographic solution for basic amines is to use a high-pH mobile phase (e.g., pH 10.5 with ammonium bicarbonate) to deprotonate the amine, rendering it neutral and highly retained. However, the methyl ester moiety on the azetidine ring is highly susceptible to base-catalyzed hydrolysis. Therefore, a high-pH strategy is fundamentally incompatible with this molecule.

The Causality of Method Choices
  • pH Strategy: A low-pH mobile phase (pH ~2.1) is mandatory. This fully protonates the piperidine amine (preventing mixed-mode silanol interactions) while maintaining the integrity of the methyl ester.

  • Buffer Selection: Trifluoroacetic acid (TFA) is a common ion-pairing agent, but its UV absorbance shifts dynamically during gradient elution, causing severe baseline drift at 210 nm. Therefore, 0.1% Phosphoric acid ( H3​PO4​ ) is selected for its superior UV transparency down to 195 nm[3][6].

  • Column Chemistry: At pH 2.1, the fully protonated analyte is highly polar and risks eluting in the void volume ( t0​ ) of a standard C18 column. An Aqueous-Compatible (AQ) C18 or polar-embedded column is required to prevent hydrophobic phase collapse in highly aqueous initial conditions and to provide adequate retention factor ( k′>2 ).

MethodRationale A Target: Methyl 1-(piperidine-4-carbonyl) azetidine-3-carboxylate B1 Basic Piperidine Amine (pKa ~10.2) A->B1 B2 Hydrolyzable Methyl Ester A->B2 B3 No Extended Chromophore (Low UV Absorption) A->B3 C1 Requires Low pH to Protonate Amine & Suppress Silanols B1->C1 C2 Precludes High pH Mobile Phases (pH > 8) B2->C2 C3 Requires Low-Wavelength UV (210 nm) & Transparent Solvents B3->C3 D Final Selection: AQ-C18 Column, 0.1% H3PO4 (pH 2.1), Acetonitrile Gradient, UV @ 210 nm C1->D C2->D C3->D

Mechanistic decision tree for HPLC method development based on analyte physicochemical properties.

Experimental Protocols

Reagents and Materials
  • Solvents: LC-MS Grade Acetonitrile (MeCN), LC-MS Grade Water.

  • Additives: 85% Orthophosphoric acid ( H3​PO4​ ), HPLC grade.

  • Column: Waters Atlantis T3 (150 mm × 4.6 mm, 3 µm) or equivalent AQ-C18 phase.

Step-by-Step Preparation Methodology
  • Mobile Phase A (0.1% H3​PO4​ in Water): Transfer 1.0 mL of 85% orthophosphoric acid into 1000 mL of LC-MS grade water. Mix thoroughly and degas via sonication for 10 minutes. (Causality: Low pH ensures amine protonation; H3​PO4​ prevents baseline drift at 210 nm).

  • Mobile Phase B (100% Acetonitrile): Use directly from the LC-MS grade bottle. (Causality: MeCN has a lower UV cutoff than methanol, critical for 210 nm detection).

  • Diluent Preparation (90:10 Water:MeCN): Mix 900 mL of Water with 100 mL of MeCN. (Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak fronting for early-eluting polar compounds).

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the Diluent to achieve a 100 µg/mL working standard. Store in amber vials at 4°C to prevent ester hydrolysis.

Chromatographic Conditions

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.01.0955Isocratic
2.01.0955Isocratic hold (Retention of polar base)
10.01.04060Linear Gradient
12.01.04060Column Wash
12.11.0955Return to Initial
18.01.0955Re-equilibration
  • Detection Wavelength: 210 nm (Bandwidth 4 nm, Reference OFF)

  • Column Temperature: 30°C

  • Autosampler Temperature: 4°C (Critical for ester stability)

  • Injection Volume: 10 µL

Self-Validating System & ICH Q2(R2) Validation

A robust analytical method must be a self-validating system. Before any sample sequence is executed, the method must prove its fitness through System Suitability Testing (SST). Furthermore, the method was fully validated according to the latest ICH Q2(R2) guidelines[1][7][8].

System Suitability Testing (SST) Criteria

Inject the 100 µg/mL working standard five consecutive times. The system is deemed valid only if:

  • %RSD of Peak Area: ≤2.0% (Ensures injector precision).

  • USP Tailing Factor ( Tf​ ): ≤1.5 (Confirms suppression of secondary silanol interactions).

  • Theoretical Plates ( N ): ≥5000 (Confirms column efficiency).

ValidationLifecycle S1 S1 S2 Specificity ICH Q2(R2) Blank & Force Degradation S1->S2 S3 S3 S2->S3 S4 S4 S3->S4

Self-validating analytical lifecycle and ICH Q2(R2) core parameter workflow.

Validation Summary Data

Table 2: ICH Q2(R2) Method Validation Results

Validation ParameterICH Q2(R2) RequirementObserved ResultPass/Fail
Specificity No interference at analyte RTNo peaks in blank at RT 6.4 minPass
Linearity Range Reportable range (LOQ to 120%)0.5 µg/mL to 150 µg/mLPass
Correlation Coefficient ( R2 ) ≥0.999 0.9998Pass
Limit of Detection (LOD) Signal-to-Noise ≥3:1 0.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 0.50 µg/mLPass
Accuracy (Spike Recovery) 98.0% – 102.0% (across 3 levels)99.4% – 101.2%Pass
Method Precision (Repeatability) %RSD ≤2.0% (n=6)0.85%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)1.12%Pass

Troubleshooting & Optimization Matrix

Even highly robust methods can experience deviations. The following matrix provides causality-based solutions for common chromatographic anomalies encountered with low-UV, basic analytes.

Table 3: Troubleshooting Matrix

SymptomMechanistic CauseCorrective Action
Severe Baseline Drift UV absorbance of mobile phase changing during gradient (e.g., contaminated water or MeCN).Ensure strictly LC-MS grade solvents are used. Verify H3​PO4​ is fresh and not degraded.
Peak Tailing ( Tf​>1.8 ) Amine interacting with active silanols due to insufficient protonation or column degradation.Verify Mobile Phase A pH is ≤2.2 . If pH is correct, replace the AQ-C18 column.
Split Peaks / Fronting "Solvent effect" caused by sample diluent being stronger (more organic) than the initial mobile phase.Re-prepare samples in 90:10 Water:MeCN to match the starting gradient conditions.
Degradant Peak Appears Base-catalyzed or thermal hydrolysis of the methyl ester moiety.Ensure autosampler is chilled to 4°C. Do not leave prepared samples at room temperature.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific guideline. (Source: europa.eu)[9] URL: [Link] (Verified via ICH compendia)

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (Source: intuitionlabs.ai)[7] URL: [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (Source: veeprho.com)[2] URL: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2). (Source: ich.org)[8] URL: [Link]

Sources

N-alkylation protocols for methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate piperidine ring

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As a versatile building block in medicinal chemistry, methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate presents a unique chemoselectivity challenge. The molecule contains three distinct functional zones:

  • A nucleophilic secondary amine (on the piperidine ring) – The target for functionalization.

  • An amide bond (connecting the piperidine and azetidine rings) – Generally stable, but susceptible to cleavage under harsh, high-temperature nucleophilic conditions.

  • A methyl ester (on the azetidine ring) – Highly labile and prone to saponification or transesterification in the presence of strong bases or protic solvents.

Mechanistic Workflow & Pathway Analysis

The following diagram illustrates the divergent synthetic pathways, highlighting the intermediates and potential pitfalls (such as ester hydrolysis or over-alkylation) associated with each method.

Workflow cluster_reductive Protocol A: Reductive Amination (Chemoselective) cluster_direct Protocol B: Direct Alkylation SM Methyl 1-(piperidine-4-carbonyl) azetidine-3-carboxylate (Target: Secondary Amine) Aldehyde Add Aldehyde/Ketone (DCE, RT) SM->Aldehyde Halide Add Alkyl Halide (R-X) + DIPEA (MeCN) SM->Halide Iminium Iminium Ion Intermediate (Ester & Amide Intact) Aldehyde->Iminium STAB NaBH(OAc)3 Reduction (Mild, Selective) Iminium->STAB ProdA Tertiary Amine Product (High Yield, No Quaternization) STAB->ProdA SN2 SN2 Substitution Halide->SN2 ProdB Tertiary Amine Product (Risk of Over-alkylation) SN2->ProdB Hydrolysis Side Reaction: Ester Hydrolysis (If strong base used) SN2->Hydrolysis H2O/OH-

Caption: Divergent pathways for the N-alkylation of the piperidine ring, contrasting chemoselective outcomes.

Quantitative Data & Optimization Matrix

To guide your experimental design, the table below summarizes the optimized parameters for both protocols.

ParameterProtocol A: Reductive AminationProtocol B: Direct N-Alkylation
Electrophile Aldehyde or Ketone (1.1 - 1.2 eq)Alkyl Halide (1.05 eq)
Reagent / Base NaBH(OAc)₃ (1.5 eq)DIPEA (2.0 eq)
Optimal Solvent 1,2-Dichloroethane (DCE)Acetonitrile (MeCN)
Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C
Chemoselectivity Excellent (Ester/Amide fully intact)Moderate (Requires strict anhydrous conditions)
Over-alkylation None (Reaction stops at tertiary amine)Possible (Risk of quaternary ammonium salt)
Typical Yield 75% – 95%50% – 80%

Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Recommended)

This protocol utilizes Sodium Triacetoxyborohydride (STAB). STAB is preferred over Sodium Cyanoborohydride (NaCNBH₃) because it is less toxic, operates efficiently without the need for strict pH maintenance, and is highly selective for iminium ions over aldehydes, ketones, and esters [1][3].

Self-Validating Causality: We use 1,2-Dichloroethane (DCE) instead of Methanol. While Methanol accelerates imine formation, it can cause transesterification of the methyl ester on the azetidine ring. DCE prevents this while maintaining excellent solubility for STAB [1].

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate (1.0 eq, e.g., 1.0 mmol) and dissolve in anhydrous DCE (0.2 M concentration, 5.0 mL).

  • Imine Formation: Add the desired aldehyde or ketone (1.1 eq). If the carbonyl is sterically hindered, add catalytic glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exotherm, preventing thermal degradation of the strained azetidine ring.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor via LC-MS. Validation Check: Look for the disappearance of the starting material mass [M+H]+ and the appearance of the product mass. The ester remains intact if no [M - 14]+ (loss of CH₂) or[M - 14 + H₂O]+ peaks are observed.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically DCM:MeOH 95:5 with 1% Et₃N to prevent amine streaking).

Protocol B: Direct N-Alkylation via SN2

When reductive amination is impossible (e.g., introducing an allyl or propargyl group), direct alkylation is required.

Self-Validating Causality: Potassium carbonate (K₂CO₃) is often used for piperidine alkylation [2], but its heterogeneous nature and localized basicity can hydrolyze the methyl ester. We replace it with N,N-Diisopropylethylamine (DIPEA). DIPEA is a sterically hindered, non-nucleophilic base that acts purely as a proton sponge, completely eliminating the risk of ester saponification.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.1 M concentration) under an inert atmosphere.

  • Base Addition: Add DIPEA (2.0 eq) in a single portion. Stir for 5 minutes at room temperature.

  • Electrophile Addition: Dissolve the alkyl halide (1.05 eq) in 1 mL of MeCN and add it dropwise via a syringe pump over 1 hour. Causality: Slow addition maintains a low steady-state concentration of the electrophile, drastically reducing the kinetic probability of the newly formed tertiary amine reacting again to form a quaternary ammonium salt.

  • Reaction: Stir at room temperature for 12 hours. If the alkyl halide is unreactive (e.g., a secondary chloride), heat to 50 °C, but do not exceed 60 °C to protect the azetidine amide bond.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove MeCN. Partition the residue between Ethyl Acetate (15 mL) and water (10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Troubleshooting & E-E-A-T Insights

  • Issue: Observation of Ester Hydrolysis (LC-MS shows[M+H - 14] peak).

    • Root Cause: Moisture in the solvent reacting with the base, or the use of an overly aggressive base (like NaOH or un-powdered K₂CO₃).

    • Solution: Strictly adhere to anhydrous solvents. In Protocol B, ensure DIPEA is freshly distilled or stored over molecular sieves.

  • Issue: Incomplete Reductive Amination.

    • Root Cause: The iminium ion is not forming efficiently, often due to steric hindrance of the ketone.

    • Solution: Add 3Å molecular sieves to the reaction mixture during Step 2 of Protocol A to drive the condensation equilibrium forward by sequestering water [3]. Alternatively, switch to a more reactive reducing agent like NaCNBH₃, though this requires careful pH monitoring (pH ~5).

  • Issue: Product Streaking on TLC.

    • Root Cause: The basic nitrogen of the alkylated piperidine interacts strongly with the acidic silanol groups on the silica gel stationary phase.

    • Solution: Pre-treat the silica column with 1-2% Triethylamine (Et₃N) or use basic alumina for chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. URL:[Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. URL:[Link]

hydrolysis of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate to free carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Guide to the Selective Hydrolysis of Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate

Abstract

This technical guide provides a comprehensive protocol for the selective hydrolysis of the methyl ester in methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate to its corresponding free carboxylic acid. The document delves into the mechanistic rationale for choosing a base-catalyzed pathway over an acid-catalyzed one, with a specific focus on preserving the integrity of the molecule's amide bond and strained azetidine ring. A detailed, step-by-step laboratory protocol, troubleshooting advice, and methods for analytical characterization of the final product are presented to ensure reliable and reproducible results for researchers in medicinal chemistry and drug development.

Introduction and Strategic Considerations

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis. In the context of drug development, this reaction is often critical for unmasking an active acidic moiety from a more bioavailable ester prodrug. The subject of this guide, methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate, presents a unique synthetic challenge due to the presence of multiple reactive sites.

A successful hydrolysis strategy must selectively target the methyl ester while leaving two other key functionalities untouched:

  • The Amide Bond: Amide linkages are susceptible to hydrolysis under harsh conditions, and their cleavage would result in undesired byproducts.

  • The Azetidine Ring: Four-membered rings possess significant ring strain (approx. 25.4 kcal/mol), making them prone to opening under certain conditions, particularly in the presence of strong acids or Lewis acids.[1][2]

Therefore, the choice of hydrolytic method is not trivial and must be guided by a thorough understanding of the relative reactivity of the functional groups present.

Mechanistic Rationale: Base vs. Acid Catalysis

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, commonly known as saponification, is the method of choice for this transformation. The reaction proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism.

The key advantages of this pathway for the target substrate are:

  • Irreversibility: The final step of the reaction is the deprotonation of the newly formed carboxylic acid by the base (or the alkoxide byproduct) to form a carboxylate salt.[3][4] This acid-base reaction is highly favorable and renders the entire process irreversible, driving the reaction to completion.

  • Functional Group Tolerance: Amide bonds are significantly more stable to basic hydrolysis than esters due to the superior resonance stabilization of the amide linkage, which reduces the electrophilicity of the carbonyl carbon.[5] Mild basic conditions (e.g., LiOH at room temperature) are typically insufficient to cleave a stable amide.[6] Similarly, the azetidine ring is generally more stable under basic conditions compared to acidic environments, which can promote ring-opening.[7]

G cluster_mech Mechanism: Base-Catalyzed Hydrolysis (B_AC2) Ester Ester (R-CO-OMe) Intermediate Tetrahedral Intermediate OH Hydroxide (OH⁻) OH->Ester 1. Nucleophilic Attack Acid Carboxylic Acid (R-COOH) Intermediate->Acid 2. Collapse & Elimination Alkoxide Methoxide (MeO⁻) Salt Carboxylate Salt (R-COO⁻) Alkoxide->Acid 3. Proton Transfer (Irreversible) MeOH Methanol (MeOH)

Caption: General mechanism of base-catalyzed ester hydrolysis (Saponification).

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds via an AAC2 mechanism, which is essentially the reverse of a Fischer esterification.[8][9] In this process, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water.

This method is not recommended for methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate for two primary reasons:

  • Reversibility: The reaction is an equilibrium process, requiring a large excess of water to be driven towards the products, often resulting in incomplete conversion.[3][8]

  • Substrate Instability: The acidic conditions required can protonate the nitrogen of the azetidine ring, increasing ring strain and making it susceptible to nucleophilic attack and decomposition.[7] Furthermore, harsh acidic conditions could potentially lead to hydrolysis of the more resilient amide bond.[10]

Detailed Experimental Protocol

This protocol employs lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system, a widely used method for the mild and efficient hydrolysis of methyl esters in complex molecules.[4][6]

Materials and Reagents
Reagent/MaterialSupplierGradeNotes
Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylateVarious>95% PurityThe starting ester.
Lithium hydroxide monohydrate (LiOH·H₂O)Sigma-AldrichReagent Grade, ≥98%The hydrolyzing agent.
Tetrahydrofuran (THF)Fisher ScientificHPLC GradeCo-solvent for solubility.
Methanol (MeOH)VWRHPLC GradeOptional co-solvent.
Deionized Water (H₂O)In-houseType 1 UltrapureReaction medium and work-up.
Hydrochloric Acid (HCl)Sigma-Aldrich1.0 N solutionFor acidification during work-up.
Ethyl Acetate (EtOAc)Fisher ScientificACS GradeExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)VWRAnhydrous, granularDrying agent.
TLC PlatesMilliporeSigmaSilica Gel 60 F₂₅₄For reaction monitoring.
Step-by-Step Methodology

1. Reaction Setup: a. To a clean round-bottom flask equipped with a magnetic stir bar, add methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate (1.0 eq). b. Add a solvent mixture of THF and deionized water (e.g., a 3:1 or 2:1 v/v ratio) to dissolve the starting material completely. A typical concentration is 0.1–0.2 M. Causality Note: THF is used as a co-solvent to ensure the organic substrate is fully soluble in the aqueous reaction medium, facilitating a homogenous reaction.[4]

2. Initiation of Hydrolysis: a. In a separate vial, dissolve lithium hydroxide monohydrate (1.5 eq) in a minimum amount of deionized water. b. Add the aqueous LiOH solution dropwise to the stirring solution of the ester at room temperature (20-25 °C). Causality Note: A slight excess of LiOH (1.2 to 2.0 equivalents) is used to ensure the reaction goes to completion and to account for any acidic impurities.[11] Adding the base as a solution prevents localized high concentrations that could promote side reactions.

3. Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. For TLC, use a mobile phase such as 10% Methanol in Dichloromethane. The product, being a carboxylic acid, will be significantly more polar than the starting ester and will have a lower Rf value. c. The reaction is typically complete within 2-16 hours at room temperature. Gentle heating (e.g., to 40 °C) can be applied if the reaction is sluggish.

4. Work-up and Acidification: a. Once the reaction is complete (as indicated by the consumption of starting material), reduce the reaction volume in vacuo using a rotary evaporator to remove the THF. b. Dilute the remaining aqueous residue with deionized water and transfer it to a separatory funnel. c. Wash the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.[12] Causality Note: At this stage, the product exists as a water-soluble lithium carboxylate salt, while the starting ester is more organic-soluble. This wash step is a critical purification measure. d. Cool the aqueous layer in an ice bath and slowly acidify it by adding 1.0 N HCl dropwise with stirring. Monitor the pH with pH paper, adjusting to approximately pH 3-4. Causality Note: Slow acidification at low temperature prevents potential degradation of the product. A pH of 3-4 ensures the carboxylate is fully protonated to the neutral carboxylic acid, rendering it soluble in organic solvents for extraction.[12]

5. Product Extraction and Isolation: a. Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x 30 mL). b. Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate. c. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(piperidine-4-carbonyl)azetidine-3-carboxylic acid. d. If necessary, further purify the product by crystallization or column chromatography.

Caption: Experimental workflow for the hydrolysis of the methyl ester.

Analytical Characterization

Confirming the identity and purity of the final product is essential. The following table summarizes the expected changes in analytical data upon successful hydrolysis.

Analytical MethodStarting Methyl EsterFinal Carboxylic Acid Product
¹H NMR Sharp singlet for -OCH₃ protons at ~3.7 ppm.Disappearance of the ~3.7 ppm singlet. Appearance of a broad singlet for the -COOH proton at 10-12 ppm.[13]
¹³C NMR Signal for -OCH₃ carbon at ~52 ppm. Carbonyl carbon signal around 170-172 ppm.Disappearance of the ~52 ppm signal. Carbonyl carbon signal shifts to ~175-180 ppm.[13]
Mass Spec (LC-MS) Expected [M+H]⁺ = 241.15Expected [M+H]⁺ = 227.13. Retention time will decrease (more polar).
IR Spectroscopy C=O ester stretch at ~1740 cm⁻¹. C-O stretch around 1250-1100 cm⁻¹.C=O acid stretch at ~1710 cm⁻¹. Appearance of a very broad O-H stretch from 3300-2500 cm⁻¹.[13]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient base, low temperature, or short time.Increase LiOH to 2.0 eq. Allow the reaction to stir for a longer period (up to 24h). If still incomplete, gently warm the reaction to 35-40 °C and monitor closely.
No Product after Work-up Product remains in the aqueous layer.Ensure the aqueous layer was acidified to a pH well below the pKa of the acid (target pH 3-4). If the product is highly water-soluble, saturate the aqueous layer with NaCl (brine) before extraction to decrease its aqueous solubility.[14]
Emulsion During Extraction Formation of micelles with the carboxylate salt.Add saturated NaCl solution (brine) to the separatory funnel to break the emulsion. Perform gentle inversions instead of vigorous shaking.
Presence of Side Products Amide or azetidine cleavage due to harsh conditions.Avoid excessive heating. Ensure the base is added slowly and at room temperature. If side products persist, consider using milder conditions (e.g., lower temperature for a longer time) or a different base system like K₂CO₃ in MeOH/H₂O.

References

  • University of Bath. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Retrieved from [Link]

  • Batta, A. K., Salen, G., & Tint, G. S. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Journal of Lipid Research, 31(11), 2195–2197.
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Caltech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Scite.ai. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Campeau, L. C., et al. (2016). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 7(11), 1036-1040.
  • Johnson, D. W. (2007). Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 79(14), 5435-5442.
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Chemistry Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. Retrieved from [Link]

  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?. Retrieved from [Link]

  • Google Patents. (2014).
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • American Chemical Society. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • Google Patents. (n.d.).
  • Grokipedia. (n.d.).
  • National Institutes of Health. (2024).
  • American Chemical Society. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry.
  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties.
  • Chemistry LibreTexts. (2026, January 30). 11.
  • PubMed. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids.
  • Synfacts. (2015). Trifluoroacetic Acid (TFA).
  • JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • The Hub. (2014). Saponification: How the Chemist Makes Homemade Soap!.
  • ResearchGate. (2015). How can I deprotect esters using TFA?.
  • American Chemical Society. (n.d.).
  • Chemistry LibreTexts. (2026, February 26).
  • PubMed. (2018). Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability.
  • Chemistry Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (n.d.).

Sources

Application Notes & Protocols: Advanced Amide Bond Formation Strategies Utilizing a Piperidine-Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Piperidine-Azetidine Motif as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of distinct heterocyclic systems into a single molecular framework is a powerful approach for exploring novel chemical space. The piperidine ring, a ubiquitous feature in numerous pharmaceuticals, offers a robust, saturated scaffold that can be functionalized to modulate pharmacokinetic properties. When coupled with the azetidine ring—a strained, four-membered heterocycle—the resulting architecture presents a unique three-dimensional vector for substituent placement. This guide focuses on the synthesis and derivatization of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate , a versatile building block for the creation of complex molecular libraries.

This document provides a comprehensive, field-proven guide for researchers and drug development professionals. We will first detail the synthesis of this core scaffold, followed by its conversion to a key carboxylic acid intermediate. The primary focus will then shift to detailed protocols for utilizing this intermediate in subsequent amide bond formation reactions with a variety of amine nucleophiles, showcasing its utility in constructing diverse and medicinally relevant molecules.

Part 1: Synthesis of the Core Scaffold: Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate

The initial step involves the formation of an amide bond between a piperidine-based carboxylic acid and an azetidine-based secondary amine. The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions. Given that the piperidine nitrogen can be basic (pKa of piperidinium is ~11.1), it is crucial to use a protected form of the piperidine reactant or select conditions that favor acylation of the less hindered and more nucleophilic azetidine nitrogen.[1] For this synthesis, we utilize N-Boc-piperidine-4-carboxylic acid to prevent self-reaction and other side reactions. The HATU/DIPEA system is selected for its high efficiency, rapid reaction kinetics, and ability to suppress epimerization, which is particularly beneficial for complex couplings.[1][2]

Reaction Workflow: Synthesis of the Core Scaffold

BocPip N-Boc-piperidine- 4-carboxylic acid HATU HATU / DIPEA BocPip->HATU Azetidine Methyl azetidine- 3-carboxylate (HCl salt) Azetidine->HATU Product Methyl 1-(N-Boc-piperidine- 4-carbonyl)azetidine-3-carboxylate HATU->Product Amide Coupling Deprotection TFA or HCl in Dioxane Product->Deprotection Boc Removal FinalProduct Methyl 1-(piperidine-4-carbonyl) -azetidine-3-carboxylate Deprotection->FinalProduct

Caption: Workflow for the synthesis of the piperidine-azetidine core scaffold.

Detailed Protocol 1.1: HATU-Mediated Coupling and Deprotection

Materials:

  • N-Boc-piperidine-4-carboxylic acid (1.0 equiv)

  • Methyl azetidine-3-carboxylate hydrochloride (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Standard workup and purification reagents (Ethyl Acetate, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (to a concentration of ~0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.5 equiv) dropwise. Note: 1.0 equivalent of DIPEA is required to neutralize the HCl salt of the amine, with the remainder serving as the base for the coupling reaction. Stir the mixture at 0 °C for 10-15 minutes to allow for the formation of the reactive OAt-active ester.[2][3]

  • Amine Addition: Add methyl azetidine-3-carboxylate hydrochloride (1.1 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and finally brine.[1] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure methyl 1-(N-Boc-piperidine-4-carbonyl)azetidine-3-carboxylate.

  • Boc-Deprotection: Dissolve the purified intermediate in a minimal amount of dichloromethane (DCM). Add an excess of TFA (e.g., 20-30% v/v in DCM) or 4M HCl in Dioxane. Stir at room temperature for 1-2 hours.

  • Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product, methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate , can be triturated with diethyl ether to yield a solid, which can be used directly in the next step.

Part 2: Preparation of the Key Intermediate: 1-(Piperidine-4-carbonyl)azetidine-3-carboxylic Acid

To utilize the scaffold for subsequent amide couplings, the methyl ester must be hydrolyzed to the corresponding carboxylic acid. This saponification must be performed under conditions that are selective for the ester and do not cleave the more stable amide bond.[4] Mild basic hydrolysis using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) at or below room temperature is a standard and effective method.[4][5]

Reaction Workflow: Selective Ester Hydrolysis

Ester Methyl 1-(piperidine-4-carbonyl) -azetidine-3-carboxylate Base LiOH or NaOH (aq. THF/MeOH) Ester->Base Saponification Acidification Acidification (e.g., 1N HCl) Base->Acidification Workup CarboxylicAcid 1-(Piperidine-4-carbonyl) -azetidine-3-carboxylic Acid Acidification->CarboxylicAcid

Caption: Workflow for the selective hydrolysis of the methyl ester.

Detailed Protocol 2.1: Mild Saponification

Materials:

  • Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 equiv)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1N Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the starting ester (1.0 equiv) in a mixture of THF and MeOH (e.g., 3:1 ratio).

  • Hydrolysis: Add an aqueous solution of LiOH·H₂O (1.5-2.0 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a new product with a mass corresponding to the carboxylic acid indicates completion.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~3-4 with 1N HCl. The product may precipitate out of solution.

  • Isolation: If a precipitate forms, it can be collected by filtration. Alternatively, the aqueous mixture can be extracted multiple times with a polar organic solvent like ethyl acetate or a DCM/isopropanol mixture. The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated to yield 1-(piperidine-4-carbonyl)azetidine-3-carboxylic acid . The product is often a polar solid and may require drying under high vacuum.

Part 3: Application in Amide Synthesis: Derivatization of the Scaffold

With the key carboxylic acid intermediate in hand, we can now explore its use in forming new amide bonds. This section provides protocols for coupling with primary, secondary, and electron-deficient amines. The choice of coupling reagent and conditions is tailored to the nucleophilicity and steric hindrance of the incoming amine.

Mechanism Spotlight: HATU-Mediated Amide Bond Formation

cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate Base1 DIPEA Base1->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU Amide R-CONH-R' ActiveEster->Amide Amine R'-NH₂ Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting and optimization strategies for this challenging amide coupling reaction. The synthesis involves the formation of an amide bond between two sterically demanding heterocyclic fragments: a piperidine carboxylic acid and an azetidine ester. This guide offers field-proven insights and detailed protocols to help you navigate common experimental hurdles and significantly improve your reaction yield and purity.

Core Reaction Scheme

The target molecule is synthesized via the coupling of piperidine-4-carboxylic acid and methyl azetidine-3-carboxylate. A critical consideration for a successful and clean reaction is the protection of the piperidine nitrogen to prevent side reactions. This guide will proceed assuming the use of a Boc-protected piperidine starting material, which is a standard and highly recommended approach.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low (<30%) or has failed completely. Where should I start my investigation?

Answer: A low or non-existent yield in this coupling is a common issue, typically stemming from one of three areas: inadequate activation of the carboxylic acid, competing side reactions, or suboptimal reaction conditions. The steric hindrance from both the piperidine and azetidine rings makes this a non-trivial amide bond formation.[1][2]

Your troubleshooting should follow a logical progression. First, verify the integrity of your starting materials and reagents. Then, evaluate your core reaction parameters.

Here is a workflow to diagnose the issue:

G start Low or No Yield Observed reagents Step 1: Verify Reagent Quality - Are coupling reagents fresh? - Are solvents anhydrous? - Are starting materials pure? start->reagents conditions Step 2: Assess Reaction Conditions - Is the base appropriate and sufficient? - Is the temperature optimal? - Is the concentration correct (0.1-0.5 M)? reagents->conditions Reagents OK solution_reagents Solution: - Use a fresh bottle of coupling reagent. - Use anhydrous solvents (<50 ppm H2O). - Confirm SM identity via NMR/MS. reagents->solution_reagents Issue Found coupling Step 3: Evaluate Coupling Strategy - Is the coupling reagent potent enough? - Are side reactions consuming reactants? conditions->coupling Conditions OK solution_conditions Solution: - Use a hindered base (DIPEA, >2.5 eq). - Start at 0°C, then warm to RT or heat to 40-60°C. - Adjust concentration. conditions->solution_conditions Issue Found solution_coupling Solution: - Switch to a high-potency reagent (HATU, PyAOP, COMU). - Address specific side reactions (see Q3). coupling->solution_coupling Issue Found

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.[3]

Question 2: My LC-MS analysis shows a large amount of unreacted methyl azetidine-3-carboxylate. How can I improve conversion?

Answer: The presence of unreacted amine is a clear sign of inefficient activation of the carboxylic acid or an insufficiently reactive activated intermediate. Standard carbodiimide reagents like EDC or DCC may not be potent enough to overcome the steric hindrance involved.[2]

To drive the reaction to completion, you must use a more powerful coupling reagent. Uronium/aminium or phosphonium salt-based reagents are designed for such challenging couplings.[4]

Table 1: Comparison of Recommended Coupling Reagents

Reagent Class Advantages Disadvantages & Byproducts
HATU Aminium Salt High reactivity, fast kinetics, suppresses racemization. Widely effective for hindered couplings.[5] Can cause guanidinylation of the amine if used in excess.[3][6] Byproduct: Tetramethylurea (water-soluble).
PyBOP Phosphonium Salt High efficiency, does not cause guanidinylation. A very reliable choice for difficult couplings. Byproduct: Hexamethylphosphoramide (HMPA) from the related BOP reagent is a carcinogen; PyBOP is safer but caution is advised. Byproduct is phosphine oxide-based.
EDC / HOBt Carbodiimide Inexpensive, readily available. Byproducts are generally water-soluble, simplifying workup.[1] Often insufficient for hindered couplings. Can form N-acylurea byproduct, which can be difficult to remove.[1]

| T3P® | Phosphonic Anhydride | Effective for difficult couplings, byproducts are water-soluble and easily removed.[2] | May require slightly elevated temperatures for optimal performance.[2] |

Recommendation: Switch to HATU or PyBOP . They are significantly more effective for coupling sterically hindered secondary amines. Ensure you are using at least 1.1 equivalents of the coupling reagent and an appropriate base.

Question 3: I've improved my yield, but now I have a persistent impurity that is difficult to separate. What could it be?

Answer: The identity of the impurity is directly linked to the reagents you are using. For this synthesis, the most probable side reactions are guanidinylation of the azetidine amine or self-coupling involving the piperidine nitrogen if it is unprotected.

Side Reaction 1: Guanidinylation (When using HATU/HBTU)

If you are using a uronium/aminium reagent like HATU, the highly nucleophilic azetidine nitrogen can attack the coupling reagent directly instead of the activated carboxylic acid.[6][7] This forms a tetramethylguanidinium adduct on your amine, rendering it inactive for the desired reaction.

  • Identification: The byproduct will have a mass addition of +96.1 Da (C₅H₁₂N₂) to your amine starting material (methyl azetidine-3-carboxylate).

  • Prevention:

    • Order of Addition is Crucial: Always pre-activate the carboxylic acid. Add the coupling reagent (HATU) to a solution of the carboxylic acid and base, stir for 5-10 minutes at 0°C, and only then add the amine.[3] This consumes the HATU before the amine has a chance to react with it.

    • Use Stoichiometric Reagents: Avoid using a large excess of HATU. Use 1.05-1.1 equivalents.[3]

    • Switch Reagent Class: Change to a phosphonium salt reagent like PyBOP or PyAOP , which are not susceptible to this side reaction.

    • Change the Base: Using a sterically hindered, less nucleophilic base like 2,6-lutidine instead of DIPEA has been shown to suppress guanidinylation while maintaining high amidation yields.[7]

Side Reaction 2: Piperidine N-H Reactivity (If Unprotected)

If you are using piperidine-4-carboxylic acid without an N-protecting group, the piperidine nitrogen is a secondary amine and can compete with the azetidine as a nucleophile. It can react with an activated acid molecule, leading to dimer or oligomer formation, which can be very difficult to purify.

  • Identification: Look for products with masses corresponding to two or more piperidine units.

  • Prevention:

    • Protect the Piperidine Nitrogen: The most robust solution is to start with N-Boc-piperidine-4-carboxylic acid . The Boc group is stable to most coupling conditions and can be easily removed later with an acid like TFA. This is the industry-standard approach for ensuring a clean, selective reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and stoichiometry for a HATU-mediated coupling?

For a HATU-mediated coupling, a non-nucleophilic, sterically hindered base is essential.[8] N,N-Diisopropylethylamine (DIPEA) is the most common and effective choice.

The stoichiometry is critical. The reaction mechanism involves the deprotonation of the carboxylic acid and neutralization of the hexafluorophosphate counter-ion.[9] You must use at least 2.0 equivalents of base , with 2.5 to 3.0 equivalents being optimal to ensure the reaction proceeds smoothly.[3] Insufficient base is a common cause of failed HATU reactions.

Q2: What is the mechanistic role of HATU in the reaction?

HATU is an activating agent. The reaction proceeds via a multi-step mechanism:

  • The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.

  • This carboxylate attacks the electron-deficient carbon of HATU.

  • This forms a highly reactive OAt-active ester intermediate, with the release of tetramethylurea.[8][9]

  • The nucleophile (methyl azetidine-3-carboxylate) then attacks the carbonyl carbon of this active ester to form the desired amide bond. The 7-azabenzotriazole (HOAt) leaving group is particularly effective due to the neighboring pyridine nitrogen, which is thought to stabilize the transition state.

G cluster_activation 1. Acid Activation cluster_coupling 2. Amide Formation RCOOH N-Boc-Piperidine- 4-Carboxylic Acid ActiveEster Reactive OAt-Ester Intermediate RCOOH->ActiveEster Base DIPEA (>2 eq.) Base->RCOOH Deprotonates HATU HATU HATU->RCOOH Activates Product Target Amide ActiveEster->Product Byproduct Tetramethylurea + HOAt + DIPEA·HPF6 ActiveEster->Byproduct Amine Methyl Azetidine- 3-Carboxylate Amine->ActiveEster Nucleophilic Attack

Caption: Simplified workflow of a HATU-mediated amide coupling reaction.[8][9]

Q3: Can you provide a reliable, step-by-step protocol to start with?

Absolutely. Here is a robust starting protocol using HATU, which is recommended for this synthesis. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Optimized Protocol using HATU/DIPEA
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM to a concentration of approximately 0.2 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 eq) followed by HATU (1.1 eq).

  • Pre-activation: Stir the mixture at 0 °C for 10 minutes. You may observe a slight color change as the active ester forms.

  • Amine Addition: Add a solution of methyl azetidine-3-carboxylate (1.0-1.1 eq) in a small amount of the reaction solvent to the mixture dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash sequentially with 5% aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The byproducts are water-soluble and will be removed during these washes.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to obtain the pure product.

  • Deprotection (Optional): If the final N-H free product is desired, dissolve the purified Boc-protected product in DCM and treat with an excess of trifluoroacetic acid (TFA) at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the final compound, typically as a TFA salt.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Isenegger, P. G., et al. (2019). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]

  • Isenegger, P. G., et al. (2019). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PubMed Central. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Papishetti, K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

Sources

overcoming solubility issues of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Researchers

Welcome to the Technical Support Center. Formulating methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate for aqueous assays presents a unique physicochemical challenge. This guide bridges theoretical chemical causality with field-proven formulation strategies to help you achieve stable, homogeneous aqueous solutions.

Part 1: Molecular Liabilities & Causality (The "Why")

Before attempting to force this compound into solution, we must understand the conflicting forces within its chemical structure. The molecule possesses two critical functional groups that dictate its behavior in water:

  • The Piperidine Ring (Basic Center): Piperidine is a strong secondary amine with a pKa of approximately 11.1[1][2]. In neutral water, this nitrogen is protonated, which theoretically aids solubility. However, the overall lipophilicity of the molecule's core often results in a crystal lattice energy that simple protonation cannot overcome.

  • The Methyl Ester (Hydrolytic Liability): The azetidine-3-carboxylate methyl ester is highly sensitive to pH extremes. At pH < 4.0, it undergoes acid-catalyzed hydrolysis, and at pH > 8.0, it is rapidly cleaved via base-catalyzed nucleophilic attack by hydroxide ions[3][4].

The Conundrum: You cannot simply drop the pH to 2.0 to maximize amine protonation and dissolution, as this will destroy the ester. Solubilization must occur within a strict "Goldilocks zone" (pH 4.5 – 6.0) using orthogonal solubilization techniques.

Solubility_Strategy API Methyl 1-(piperidine-4-carbonyl) azetidine-3-carboxylate pH_Check Determine Target pH (Ester Stability vs. Amine Protonation) API->pH_Check pH_Low pH < 4.0 Acid-Catalyzed Hydrolysis pH_Check->pH_Low Avoid pH_High pH > 8.0 Base-Catalyzed Hydrolysis pH_Check->pH_High Avoid pH_Opt pH 4.5 - 6.0 Optimal Ester Stability pH_Check->pH_Opt Target Range Sol_1 Co-Solvent System (DMSO / PEG 400) pH_Opt->Sol_1 High Lipophilicity Sol_2 Supramolecular Complexation (HP-β-CD) pH_Opt->Sol_2 Aqueous Bioassays

Decision matrix for solubilizing ester-containing basic APIs based on pH constraints.

Part 2: Troubleshooting FAQs

Q: I dissolved the compound in 100% DMSO for my stock solution, but it crashes out immediately when diluted into my pH 7.4 assay buffer. Why? A: This is a classic "solvent-shift" precipitation. While DMSO perfectly solvates the unprotonated free base, diluting it into a purely aqueous buffer rapidly increases the dielectric constant of the medium. The compound cannot hydrate fast enough and aggregates. To fix this, you must step down the dielectric constant of your aqueous phase using a co-solvent like PEG 400[5], or encapsulate the molecule using cyclodextrins.

Q: Can I use 1N HCl to force the compound into solution as a hydrochloride salt? A: No. While HCl will protonate the piperidine nitrogen, dropping the bulk pH below 4.0 will initiate acid-catalyzed ester hydrolysis, converting your methyl ester into an azetidine-3-carboxylic acid[3]. If you must form a salt, use a milder acid (e.g., methanesulfonic acid or citric acid) and buffer the final solution to pH 5.0.

Q: My cellular assay cannot tolerate high concentrations of DMSO or PEG 400. What is the alternative? A: Supramolecular complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic piperidine/azetidine backbone, while its hydrophilic exterior ensures high aqueous solubility[][7]. This method does not require organic solvents and is generally recognized as safe (GRAS) for most in vitro and in vivo models.

Part 3: Quantitative Data & Formulation Selection

Use the following table to select the appropriate formulation strategy based on your experimental constraints.

StrategyTypical CompositionMechanism of ActionProsCons / Limitations
Co-Solvent System 10% DMSO + 40% PEG 400 + 50% Buffer (pH 5.0)Lowers the dielectric constant of the media to match the API's lipophilicity[8].High payload capacity; immediate dissolution.High osmolality; PEG 400/DMSO may be toxic to sensitive cell lines[5].
Cyclodextrin Complexation 20% w/v HP-β-CD in 50 mM Acetate Buffer (pH 5.0)Reversible host-guest inclusion of the hydrophobic core[7].Zero organic solvents; excellent biocompatibility.Requires 24h equilibration; payload limited by cavity stoichiometry.
Mild Salt Formation API + 1 eq. Citric Acid in water (pH ~4.5)Ionizes the piperidine nitrogen (pKa ~11.1) to increase hydration energy.Simplest preparation; no complex excipients.Risk of precipitation if assay buffer pH is later raised to >7.4.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation must be treated as a self-validating system. The protocols below include built-in validation checkpoints to confirm both solubility and chemical stability.

Protocol A: HP-β-CD Inclusion Complexation (Solvent-Free)

Best for: Cell-based assays and in vivo dosing.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Sodium Acetate buffer, adjusted strictly to pH 5.0.

  • API Addition: Add methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate powder to the vehicle at a target concentration of 5 mg/mL (ensure excess solid is present to achieve saturation).

  • Equilibration: Protect from light and stir continuously at 300 rpm at 25°C for 24 to 48 hours. Causality note: Complexation is an equilibrium process driven by van der Waals forces and takes time to reach thermodynamic stability[7].

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm hydrophilic PTFE syringe filter.

  • Validation Checkpoint (Crucial):

    • Quantification: Dilute an aliquot of the filtrate 1:100 in mobile phase and analyze via HPLC-UV to determine the exact solubilized concentration.

    • Stability: Run the sample via LC-MS to confirm the presence of the parent mass (M+H). If an [M+H - 14] peak appears, your methyl ester has hydrolyzed to the carboxylic acid, indicating your buffer pH drifted.

CD_Workflow step1 1. Buffer Prep 50mM Acetate (pH 5.0) step2 2. Excipient Add 20% HP-β-CD step1->step2 step3 3. API Addition Add excess solid API step2->step3 step4 4. Equilibration Stir 24h at 25°C step3->step4 step5 5. Filtration 0.22 µm PTFE filter step4->step5 step6 6. Validation HPLC-UV & LC-MS step5->step6

Self-validating workflow for HP-β-CD inclusion complex preparation and analysis.

Protocol B: DMSO / PEG 400 Co-Solvent System

Best for: Biochemical assays and acute PK studies.

Step-by-Step Methodology:

  • Primary Solvation: Weigh the API into a glass vial. Add DMSO to achieve 10% of the final target volume. Vortex until a clear solution is achieved.

  • Dielectric Stepping: Slowly add PEG 400 dropwise while vortexing, up to 40% of the final target volume. Causality note: PEG 400 acts as a transitional solvent, preventing the "shock" of immediate aqueous exposure[5][8].

  • Aqueous Quenching: Slowly add 50 mM Citrate buffer (pH 5.0) to make up the remaining 50% of the volume. Add dropwise under constant agitation.

  • Validation Checkpoint (Crucial):

    • Physical Stability: Place a drop of the final formulation on a glass slide and examine it under a Polarized Light Microscope (PLM). The presence of birefringence indicates micro-precipitation of the API. If birefringence is observed, increase the PEG 400 ratio to 50% and reduce the buffer to 40%.

Part 5: References

  • LookChem. "Piperidine - Chemical Properties and pKa." LookChem Database. Available at:

  • Grokipedia. "Piperidine - Physical and Thermodynamic Properties." Grokipedia. Available at:

  • National Institutes of Health (NIH). "pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption." PMC. Available at:

  • ACS Publications. "Ester Bond: Chemically Labile Yet Mechanically Stable." ACS Nano. Available at:

  • SRCE. "Preclinical formulation for the pharmacokinetics and efficacy of GBO-006..." SRCE Hrčak. Available at:

  • National Institutes of Health (NIH). "The Impact of Co-Solvents and the Composition of Experimental Formulations on the Pump Rate..." PubMed. Available at:

  • BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost." BOC Sciences. Available at:

  • National Institutes of Health (NIH). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC. Available at:

Sources

Technical Support Center: Resolving Common Impurities in Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate Batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purity challenges encountered during the synthesis and purification of this important building block. Our focus is on providing practical, field-proven insights to ensure the integrity and quality of your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate typically involves the amide coupling of a piperidine-4-carboxylic acid derivative with methyl azetidine-3-carboxylate. While seemingly straightforward, this process can be complicated by a number of factors leading to the formation of various impurities. The inherent strain of the azetidine ring, the reactivity of the coupling reagents, and the physicochemical properties of the starting materials and product all contribute to the potential for side reactions and purification difficulties.[1][2] This guide will equip you with the knowledge to anticipate, identify, and resolve these common impurity issues.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to help you diagnose and resolve purity issues based on observations from your analytical data.

Issue 1: Unexpected Peak in HPLC Analysis, Close to the Product Peak

Symptom: A closely eluting impurity is observed in the reverse-phase HPLC chromatogram of your purified product, making it difficult to achieve baseline separation.

Potential Causes and Solutions:

  • Unreacted N-Boc-piperidine-4-carboxylic acid: If a Boc-protected piperidine starting material was used, incomplete reaction can result in this acidic impurity.

    • Troubleshooting:

      • Confirm Identity: Spike your sample with the N-Boc-piperidine-4-carboxylic acid starting material to see if the peak intensity increases.

      • Optimize Reaction: Ensure a slight excess (1.05-1.1 equivalents) of the methyl azetidine-3-carboxylate is used. Extend the reaction time or slightly increase the temperature if the reaction is sluggish (monitor by TLC or LC-MS to avoid degradation).

      • Purification: A dilute basic wash (e.g., 5% aqueous NaHCO₃) during workup can help remove the acidic starting material.[3] If this is not sufficient, careful column chromatography with a shallow gradient may be required.

  • Hydrolyzed Product (Piperidine-4-carbonyl)azetidine-3-carboxylic acid: The methyl ester of the product can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions for prolonged periods during workup or purification.

    • Troubleshooting:

      • Confirm Identity: Analyze your sample by LC-MS to look for a mass corresponding to the hydrolyzed product.

      • Mitigate Hydrolysis: Avoid prolonged exposure to strong acids or bases. Use a milder base like N,N-diisopropylethylamine (DIPEA) during the reaction.[4] During workup, use dilute and cold acidic and basic solutions and minimize contact time.

      • Purification: If the hydrolyzed impurity is present, it can often be removed by an aqueous wash. For more challenging separations, reverse-phase preparative HPLC may be necessary.

Issue 2: Persistent Polar Impurity in NMR and HPLC, Unaffected by Standard Workup

Symptom: A polar impurity is observed in your final product, often confirmed by NMR or Mass Spectrometry to be tetramethylurea (from HATU coupling) or a similar urea byproduct from other coupling reagents.[3][5]

Potential Causes and Solutions:

  • Coupling Reagent Byproducts: Reagents like HATU, HBTU, and EDC generate highly polar urea byproducts that can be difficult to remove due to their solubility in both aqueous and organic solvents.[3][6][7]

    • Troubleshooting:

      • Confirm Identity: The byproducts are well-characterized. For example, tetramethylurea has a characteristic singlet in the ¹H NMR spectrum.

      • Enhanced Aqueous Washes: While a single water wash is often insufficient, multiple extractions with brine (saturated aqueous NaCl) can improve the removal of these polar byproducts from the organic layer.[3]

      • Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl or 10% citric acid) can help remove any basic impurities and may also aid in partitioning the urea byproduct into the aqueous phase.[3]

      • Solvent Selection: Performing the reaction in a less polar solvent like dichloromethane (DCM) or ethyl acetate and then washing extensively with water can be effective.

      • Precipitation/Crystallization: If your product is a solid, inducing precipitation or crystallization from a suitable solvent system can leave the highly soluble urea byproducts in the mother liquor.[3]

Issue 3: Low Yield and Presence of a High Molecular Weight Impurity

Symptom: The reaction yield is lower than expected, and a byproduct with a mass corresponding to the starting amine plus a component of the coupling reagent is detected.

Potential Cause and Solution:

  • Guanidinylation of the Azetidine Nitrogen: The free amine of methyl azetidine-3-carboxylate can directly react with uronium-based coupling reagents like HATU, especially if the activation of the carboxylic acid is slow or if there is an excess of the coupling reagent.[5][8] This forms a guanidinium-capped azetidine, which is an unreactive "dead-end" product.

    • Troubleshooting:

      • Confirm Identity: This byproduct will have a distinct mass in LC-MS analysis.

      • Optimize Reagent Stoichiometry and Addition Order: Use a slight excess of the carboxylic acid and amine relative to the coupling reagent. Pre-activating the carboxylic acid with HATU for a few minutes before adding the amine can minimize this side reaction.

      • Base Selection: Using a more hindered base like DIPEA can sometimes suppress the guanidinylation side reaction.[8]

      • Purification: This byproduct is typically more polar than the desired product and can usually be separated by silica gel column chromatography.

Issue 4: Product Discoloration (Yellow or Brown Tint)

Symptom: The final isolated product has a noticeable color, even after purification.

Potential Causes and Solutions:

  • Oxidation: Piperidine derivatives can be susceptible to oxidation, which can lead to the formation of colored impurities.[9]

    • Troubleshooting:

      • Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Storage: Store the final product under an inert atmosphere and protected from light.

      • Purification: If colored impurities have formed, they can sometimes be removed by passing a solution of the product through a short plug of silica gel or by recrystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate?

A1: The most prevalent method is the amide coupling between a protected piperidine-4-carboxylic acid (often N-Boc protected) and a salt of methyl azetidine-3-carboxylate (typically the hydrochloride salt). This reaction is mediated by a coupling reagent such as HATU or a carbodiimide like EDC in the presence of an additive like HOBt.[4][10]

Q2: Which coupling reagent is best to minimize impurities?

A2: HATU is a highly effective coupling reagent known for its fast reaction times and low rates of racemization.[4][11] However, it generates tetramethylurea as a byproduct, which can be challenging to remove.[3][12] EDC/HOBt is another common choice; the urea byproduct from EDC is water-soluble, which can simplify purification.[7] The choice often depends on the specific substrates and the planned purification strategy.

Q3: My piperidine-containing compound is tailing on the silica gel column. How can I improve the peak shape?

A3: Tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel.[13] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier, such as 1% triethylamine or 1% ammonia in methanol, to your eluent system.[13]

Q4: Is the azetidine ring stable during the reaction and workup?

A4: The azetidine ring is strained and can be susceptible to ring-opening, particularly in the presence of strong acids or Lewis acids.[1][2][14] It is crucial to use mild reaction and workup conditions. Avoid high temperatures and prolonged exposure to acidic or basic environments. N-acylation, as in the final product, generally increases the stability of the azetidine ring compared to the free amine.

Q5: What are the key NMR signals to look for to confirm the structure of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate?

A5: You should look for the characteristic signals of the piperidine and azetidine rings, as well as the methyl ester. Key signals include the methoxy protons of the ester (a singlet around 3.7 ppm), the protons on the azetidine ring (typically in the 4.0-4.5 ppm region), and the protons of the piperidine ring.[15][16][17] The exact chemical shifts will depend on the solvent and the specific conformation of the molecule.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate using HATU
  • Reagent Preparation:

    • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

    • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition:

    • In a separate flask, dissolve methyl azetidine-3-carboxylate hydrochloride (1.05 eq) in a minimal amount of anhydrous DMF or DCM and add DIPEA (1.1 eq) to neutralize the salt.

    • Add the solution of the free azetidine ester to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Workup and Extraction:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (2x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) with 1% triethylamine added to the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Boc Deprotection (if necessary):

    • Dissolve the purified N-Boc protected product in a suitable solvent (e.g., DCM or 1,4-dioxane).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

    • Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure and triturate with diethyl ether to precipitate the product as the corresponding salt.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Part 4: Visualizing Impurity Formation Pathways

The following diagrams illustrate the formation pathways of common impurities discussed in this guide.

impurity_formation cluster_synthesis Main Synthetic Pathway cluster_impurities Common Impurity Formation N-Boc-Pip-COOH N-Boc-piperidine-4- carboxylic acid Product Methyl 1-(piperidine-4-carbonyl) azetidine-3-carboxylate (N-Boc) N-Boc-Pip-COOH->Product HATU, DIPEA Me-Aze-COOMe Methyl azetidine-3- carboxylate Me-Aze-COOMe->Product Guanidinylated_Aze Guanidinylated Azetidine Me-Aze-COOMe->Guanidinylated_Aze Side reaction with HATU Hydrolyzed_Product Hydrolyzed Product (Carboxylic Acid) Product->Hydrolyzed_Product Hydrolysis (H⁺/OH⁻) TMU Tetramethylurea HOAt HOAt HATU HATU HATU->TMU byproduct HATU->HOAt byproduct

Caption: Formation of common impurities from the main synthetic pathway.

References

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • ChemTalk. (2023). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • PubMed. (2004, May 14). Kinetics and mechanism of hydrolysis of N-acyloxymethyl derivatives of azetidin-2-one. [Link]

  • Reddit. (2025, June 11). Impurity when using HATU. [Link]

  • PubMed. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • PMC. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Wiley Online Library. (n.d.). Titanocene‐Catalyzed Radical Opening of N‐Acylated Aziridines. [Link]

  • MDPI. (2018, September 15). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. [Link]

  • MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]

  • PubMed. (2014, April 4). Unexpected Hydrolytic Instability of N-acylated Amino Acid Amides and Peptides. [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • PMC. (n.d.). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. [Link]

  • ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • ACS Publications. (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. [Link]

  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ACS Publications. (2017, November 17). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. [Link]

  • ACS Publications. (2022, September 9). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. [Link]

  • RSC Publishing. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Luxembourg Bio Technologies. (2007). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

  • HETEROCYCLES. (2019, November 14). PIPERIDINE AND AZETIDINE FORMATION BY DIRECT CYCLIZATION OF DIOLS WITH N-NONSUBSTITUTED SULFONAMIDE UNDER THE MITSUNOBU CONDITIO. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]

  • PMC. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Journal of Pharmaceutical Analysis. (n.d.). analysis of amino acids by high performance liquid chromatography. [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]

  • HETEROCYCLES. (2018, December 19). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. [Link]

Sources

Technical Support Center: Scale-Up Optimization for Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The synthesis of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate is a critical workflow for researchers developing PROTAC linkers and Antibody-Drug Conjugates (ADCs)[1]. While milligram-scale synthesis often relies on discovery-friendly reagents like HATU and TFA, transitioning to multi-kilogram production introduces severe bottlenecks: uncontrollable exotherms, hazardous off-gassing, and the nearly impossible aqueous isolation of the highly polar final product.

This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights to ensure a safe, high-yielding, and self-validating scale-up process.

Process Workflow Overview

ProcessWorkflow SM1 N-Boc-piperidine-4-carboxylic acid (Starting Material) Coupling Amide Coupling (T3P, Pyridine, EtOAc) SM1->Coupling SM2 Methyl azetidine-3-carboxylate (Starting Material) SM2->Coupling Intermediate N-Boc Protected Intermediate Coupling->Intermediate Exothermic Control Deprotection Boc Deprotection (HCl, Acetone, 45 °C) Intermediate->Deprotection Product Methyl 1-(piperidine-4-carbonyl) azetidine-3-carboxylate HCl Deprotection->Product Direct Crystallization

Fig 1: Scalable synthesis workflow for methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate.

Section A: Amide Coupling Scale-Up

Q: Our lab-scale synthesis using HATU/DIPEA gave an 85% yield, but the 500g scale-up dropped to 60% with significant impurities. What happened?

A: HATU is excellent for rapid discovery chemistry but is notoriously problematic for scale-up. It generates a rapid exotherm that is difficult to control in large reactors, leading to side reactions and epimerization[2]. Furthermore, HATU generates tetramethylurea as a byproduct, which is highly soluble in organic solvents and nearly impossible to remove without column chromatography—a non-viable technique at scale.

The Solution: Shift to T3P (Propylphosphonic anhydride) . T3P provides a controlled, mild activation phase with minimal epimerization[3]. Most importantly, the causality of its design ensures that all phosphonate byproducts are completely water-soluble, allowing for a simple liquid-liquid extraction[4].

T3PMechanism Acid N-Boc-piperidine-4-carboxylic acid Activation Activation Phase (Mixed anhydride formation) Acid->Activation T3P T3P Reagent (Propylphosphonic anhydride) T3P->Activation Pyridine base Coupling Coupling Phase (Nucleophilic attack) Activation->Coupling Amine Methyl azetidine-3-carboxylate Amine->Coupling Product N-Boc Amide Intermediate Coupling->Product Byproduct Water-Soluble Phosphonate (Washed out in aqueous workup) Coupling->Byproduct Leaving Group

Fig 2: Mechanistic pathway of T3P-mediated amide coupling ensuring water-soluble byproducts.

Protocol 1: Scalable T3P Coupling (1 kg Scale)

This protocol is designed as a self-validating system; the visual cues and phase separations inherently confirm reaction success.

  • Charge Reactor: Add N-Boc-piperidine-4-carboxylic acid (1.0 eq) and methyl azetidine-3-carboxylate hydrochloride (1.05 eq) to ethyl acetate (EtOAc, 8 volumes).

  • Base Addition: Add Pyridine (3.0 eq) to the slurry and cool the reactor to 0 °C.

  • Activation: Slowly dose T3P (50% w/w in EtOAc, 1.2 eq) via an addition funnel, maintaining the internal temperature < 10 °C to mitigate the mild exotherm[5].

  • Coupling: Warm the homogeneous solution to 20 °C and stir for 4 hours.

  • Workup & Self-Validation: Quench with water (3 volumes). Wash the organic layer sequentially with 0.5 M HCl (removes excess pyridine) and saturated NaHCO₃.

    • Validation Check: The complete solubility of the phosphonate byproduct in the aqueous washes ensures the organic layer contains only the pure N-Boc intermediate. Evaporate the EtOAc to yield the intermediate as a clean oil or solid.

Section B: N-Boc Deprotection & Isolation

Q: We currently use 50% TFA in DCM for Boc deprotection. How can we scale this safely without extreme corrosion and product loss during extraction?

A: Trifluoroacetic acid (TFA) is highly toxic, corrosive, and environmentally persistent. On a large scale, the off-gassing of isobutylene combined with TFA volatility creates a severe safety hazard. Furthermore, your final product—methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate—contains a secondary amine, an amide, and an ester. It is highly polar. If you attempt a traditional basic aqueous workup to neutralize the TFA, the product will partition into the aqueous layer and be lost.

The Solution: Utilize concentrated aqueous HCl in Acetone [6]. Acetone acts as an anti-solvent for the resulting amine hydrochloride salt. As the Boc group is removed, the highly polar final product directly crystallizes out of the reaction mixture. This completely bypasses the need for an aqueous extraction.

Protocol 2: Direct-Crystallization HCl Deprotection (1 kg Scale)
  • Solvation: Dissolve the N-Boc intermediate in Acetone (10 volumes) and heat to 45 °C.

  • Acidification: Add concentrated aqueous HCl (37%, 3.0 eq) dropwise.

  • Deprotection: Stir for 4-6 hours. Isobutylene gas will evolve.

    • Validation Check: The cessation of gas bubbling serves as a visual, self-validating indicator of reaction completion.

  • Crystallization: Cool the reactor to 0 °C over 2 hours. A thick white precipitate will form.

  • Isolation: Filter the solid and wash with cold acetone (2 volumes). Dry under vacuum. The product is isolated directly as the analytically pure HCl salt[6].

Q: Are there acid-free alternatives for Boc deprotection if our ester is highly acid-sensitive?

A: Yes. For highly sensitive substrates, thermal N-Boc deprotection can be achieved in continuous flow reactors. By pumping the substrate in a polar solvent (like trifluoroethanol or methanol) through a heated flow coil (150–200 °C) with a residence time of 20-60 minutes, the Boc group thermolyzes into isobutylene and CO₂ without the need for any acid catalyst[7].

Section C: Quantitative Data Summaries

Table 1: Coupling Reagent Comparison for Scale-Up

ReagentExotherm ControlEpimerization RiskByproduct RemovalScale-Up Suitability
HATU Poor (Rapid)LowDifficult (Tetramethylurea)Low (Discovery only)
EDC/HOBt ModerateModerateModerate (Aqueous wash)Medium
T3P Excellent (Mild)Very LowExcellent (Water-soluble)High (Commercial)

Table 2: Boc Deprotection Method Comparison

MethodReagentsEnvironmental/Safety HazardProduct IsolationScalability
Traditional Acid 50% TFA in DCMHigh (Corrosive, persistent)Difficult (Aqueous loss)Low
Crystallization Conc. HCl in AcetoneLow (Standard mineral acid)Direct Precipitation High
Thermal Flow Heat (150 °C+), SolventLow (No acid used)Solvent evaporationMedium (Requires flow equipment)

Sources

Technical Support Center: Reducing Side Reactions in Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the derivatization of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate. As Senior Application Scientists, we understand that navigating the complexities of amide bond formation, especially with strained ring systems like azetidine, requires a nuanced approach. This resource is structured to address specific problems with scientifically grounded explanations and actionable protocols.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Amide Product

Question: I am experiencing a low yield of my target methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate derivative. What are the likely causes and how can I improve the yield?

Answer: Low yields in this amide coupling reaction can stem from several factors, primarily related to incomplete reaction, degradation of starting materials or products, and competing side reactions.

Root Causes & Solutions:

  • Incomplete Activation of Carboxylic Acid: The piperidine-4-carboxylic acid must be efficiently activated to react with the azetidine nitrogen.

    • Solution: Employ a suitable coupling reagent. Uronium/aminium salt-based reagents like HATU and HBTU are highly efficient and can accelerate the reaction.[1][2][3] Pre-activating the carboxylic acid with the coupling reagent for a short period (e.g., 15-30 minutes) before adding the azetidine derivative can sometimes improve yields.[4]

  • Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role.

    • Solution: Most amide coupling reactions proceed well at room temperature. If the reaction is sluggish, consider extending the reaction time rather than increasing the temperature, as elevated temperatures can promote side reactions, including potential ring-opening of the azetidine.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Hydrolysis of the Methyl Ester: The methyl ester on the azetidine ring can be susceptible to hydrolysis, especially under basic or acidic conditions, leading to the formation of the corresponding carboxylic acid.[6][7]

    • Solution: Ensure anhydrous (dry) reaction conditions. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] If basic conditions are necessary, use a non-nucleophilic base like diisopropylethylamine (DIPEA) and avoid strong aqueous bases during workup until the reaction is complete.

  • Azetidine Ring Opening: The strained four-membered azetidine ring can be susceptible to nucleophilic attack and ring-opening, particularly under harsh conditions.[5]

    • Solution: Maintain mild reaction conditions. Perform the reaction at or below room temperature.[5] The choice of coupling reagent is also important; avoid overly harsh activating agents if ring-opening is observed.

Issue 2: Presence of a Ring-Opened Byproduct

Question: My LC-MS analysis shows a significant peak corresponding to a ring-opened byproduct. How can I prevent this?

Answer: The observation of a ring-opened byproduct, often a γ-amino amide, is a clear indication that the azetidine ring is not stable under your current reaction conditions.

Root Causes & Solutions:

  • Harsh Reaction Conditions: As mentioned, elevated temperatures or prolonged reaction times can lead to the degradation of the strained azetidine ring.[5]

    • Solution: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).[5] Minimize the reaction time by closely monitoring its progress and working up the reaction as soon as the starting material is consumed.

  • Inappropriate Choice of Reagents: Certain reagents can promote ring-opening. For instance, some acyl chlorides can act as Lewis acids, facilitating this side reaction.[5]

    • Solution: If using an acyl chloride of piperidine-4-carboxylic acid, ensure it is added slowly and at a low temperature.[5] Better yet, switch to a milder amide coupling protocol using reagents like HATU, HBTU, or T3P.[9][10]

Issue 3: Epimerization at the Azetidine Stereocenter

Question: My starting methyl azetidine-3-carboxylate is chiral, but I am observing the formation of its epimer in the final product. What causes this and how can it be minimized?

Answer: Epimerization, the change in configuration at a single stereocenter, is a common side reaction in amide bond formation involving chiral carboxylic acids or amines.[11] In this case, the α-carbon of the azetidine-3-carboxylate is susceptible.

Root Causes & Solutions:

  • Mechanism of Epimerization: Epimerization can occur through two main pathways: direct enolization of the activated carboxylic acid intermediate or the formation of an oxazolone intermediate.[11] The presence of a base can facilitate both pathways.[11]

  • Choice of Coupling Reagent and Additives: Highly reactive coupling reagents can increase the risk of epimerization.[11]

    • Solution: The use of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives is highly effective at suppressing racemization.[1][12][13] Many modern coupling reagents, such as HBTU, are formulations that already include an HOBt moiety.[2][3] The combination of T3P (n-propanephosphonic acid anhydride) and pyridine has also been shown to be effective in minimizing epimerization.[10][14]

  • Reaction Temperature: Higher temperatures can accelerate the rate of epimerization.[11]

    • Solution: Perform the coupling reaction at low temperatures (e.g., 0 °C).[11]

  • Base Selection: The choice and amount of base can influence the extent of epimerization.

    • Solution: Use a sterically hindered, non-nucleophilic base like DIPEA. Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction.

Issue 4: Difficulty in Product Purification

Question: The crude product is a complex mixture, and I am struggling to isolate the pure desired compound. What purification strategies are recommended?

Answer: The polar nature of the product, containing both a tertiary amine (piperidine) and an ester, can make purification challenging.

Strategies for Purification:

  • Column Chromatography:

    • Normal-Phase Silica Gel: Due to the basicity of the piperidine nitrogen, peak tailing on standard silica gel is common. To mitigate this, add a small amount of a basic modifier, like triethylamine (0.5-1%), to the eluent.[15] Alternatively, using amine-functionalized silica or neutral alumina can improve peak shape and separation.[15]

    • Reverse-Phase Chromatography (RP-HPLC): This is often a very effective method for purifying polar and ionizable compounds.[15] A C18 column with a mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to ensure consistent protonation of the amine, can provide excellent resolution.[15]

  • Acid-Base Extraction: This can be a useful preliminary purification step. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The impurities may remain in the organic layer. Then, basify the aqueous layer and extract the product back into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.[15]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of reagents for this coupling reaction?

A1: Typically, a slight excess of one of the coupling partners is used to drive the reaction to completion. A common starting point is to use 1.0 equivalent of the limiting reagent (often the more complex or expensive component, which could be the azetidine derivative), 1.1-1.2 equivalents of the other coupling partner (piperidine-4-carboxylic acid), 1.2-1.5 equivalents of the coupling reagent (e.g., HATU), and 2.0-3.0 equivalents of a non-nucleophilic base like DIPEA.

Q2: Can I use a protecting group on the azetidine nitrogen?

A2: While the target molecule has an acylated azetidine nitrogen, in other synthetic contexts, protecting the azetidine nitrogen might be necessary. Common protecting groups for azetidines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[5] An orthogonal protection strategy is crucial, allowing for the selective removal of one protecting group without affecting others.[16][17] For instance, a Cbz group can be removed by hydrogenolysis, which would be orthogonal to acid-labile groups like Boc.[5][18]

Q3: How can I monitor the progress of the reaction effectively?

A3: A combination of TLC and LC-MS is ideal.

  • TLC: Provides a quick and easy way to visualize the consumption of the starting materials and the formation of the product. Staining with potassium permanganate or ninhydrin (if a primary/secondary amine is present) can be helpful.

  • LC-MS: Offers more definitive information, allowing you to track the mass of the starting materials, the desired product, and any byproducts. This is particularly useful for identifying issues like hydrolysis or ring-opening.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of piperidine-4-carboxylic acid (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of methyl azetidine-3-carboxylate (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary Table
ParameterRecommended ConditionRationale
Coupling Reagent HATU, HBTU, T3PHigh efficiency, lower risk of racemization.[2][9][10]
Base DIPEA, N-Methylmorpholine (NMM)Non-nucleophilic to avoid side reactions.
Solvent DMF, DCM (anhydrous)Good solubility for reagents, must be dry to prevent hydrolysis.
Temperature 0 °C to Room TemperatureMinimizes side reactions like ring-opening and epimerization.[5][11]
Additives HOBt (if not part of the coupling reagent)Suppresses racemization.[12][13]
Visualizations
Desired Reaction vs. Key Side Reactions

G cluster_main Desired Amide Coupling cluster_side1 Side Reaction 1: Ester Hydrolysis cluster_side2 Side Reaction 2: Azetidine Ring Opening A Piperidine-4-carboxylic Acid C Target Amide Product A->C Coupling Reagent, Base B Methyl Azetidine-3-carboxylate B->C D Methyl Azetidine-3-carboxylate E Azetidine-3-carboxylic Acid D->E H₂O (Trace) F Target Amide Product G Ring-Opened Byproduct F->G Harsh Conditions (e.g., High Temp)

Caption: Key reaction pathways in the derivatization process.

Troubleshooting Workflow

G cluster_yield Yield Optimization cluster_purity Purity Enhancement start Start Experiment check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No opt_reagent Optimize Coupling Reagent/ Stoichiometry check_yield->opt_reagent Yes success Successful Synthesis check_purity->success No check_side_reactions Identify Side Products (LC-MS) check_purity->check_side_reactions Yes opt_conditions Use Anhydrous Conditions opt_reagent->opt_conditions opt_conditions->start hydrolysis Ester Hydrolysis? check_side_reactions->hydrolysis ring_opening Ring Opening? check_side_reactions->ring_opening epimerization Epimerization? check_side_reactions->epimerization purify Optimize Purification (e.g., RP-HPLC) hydrolysis->purify No hydrolysis_sol Ensure Anhydrous Conditions hydrolysis->hydrolysis_sol Yes ring_opening->purify No ring_opening_sol Use Milder Conditions ring_opening->ring_opening_sol Yes epimerization->purify No epimerization_sol Add HOBt / Lower Temp epimerization->epimerization_sol Yes purify->success hydrolysis_sol->purify ring_opening_sol->purify epimerization_sol->purify

Caption: A logical workflow for troubleshooting common issues.

IV. References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: )

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (URL: )

  • How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem. (URL: )

  • Optimizing Peptide Coupling: Key Techniques. (URL: )

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (URL: )

  • Trying to minimize side reactions in a peptide coupling reaction. Reddit. (URL: [Link])

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. (URL: [Link])

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. (URL: [Link])

  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem. (URL: )

  • Aspartame Hydrolysis. (URL: )

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. (URL: [Link])

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. (URL: [Link])

  • VI Protecting Groups and Orthogonal Protection Strategies. (URL: )

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (URL: )

  • Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU. PMC. (URL: [Link])

  • Strategies for the Flash Purification of Highly Polar Compounds. Labex.hu. (URL: [Link])

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. (URL: [Link])

  • How should I purify a complex, polar, amide reaction mixture? Biotage. (URL: [Link])

  • Purification of strong polar and basic compounds. Reddit. (URL: [Link])

  • In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? ResearchGate. (URL: [Link])

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )

  • Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis. ACS Sustainable Chemistry & Engineering. (URL: [Link])

  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. (URL: [Link])

  • Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives. Benchchem. (URL: )

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL: )

  • 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. (URL: [Link])

  • Coupling Reagents. Aapptec Peptides. (URL: [Link])

  • Direct conversion of amides to esters. Chemistry Stack Exchange. (URL: [Link])

  • Synthesis of orthogonally protected azahistidine: application to the synthesis of a GHK analogue. PubMed. (URL: [Link])

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Acyl Azide Synthesis: Technical Support Center. Benchchem. (URL: )

  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. Benchchem. (URL: )

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. (URL: [Link])

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (URL: [Link])

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. (URL: [Link])

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. (URL: [Link])

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. (URL: [Link])

  • Azetidine synthesis. Organic Chemistry Portal. (URL: [Link])

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. (URL: [Link])

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (URL: [Link])

  • Comparative analysis of derivatization reagents for carboxylic acids. Benchchem. (URL: )

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. (URL: [Link])

  • Derivatization. Chemistry LibreTexts. (URL: [Link])

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. (URL: [Link])

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (URL: [Link])

Sources

Validation & Comparative

methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate vs ethyl ester analog reactivity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic methodology and medicinal chemistry, selecting the optimal ester protecting group or precursor is a critical decision that dictates the efficiency of downstream functionalization. The 1-(piperidine-4-carbonyl)azetidine-3-carboxylate scaffold is a highly versatile building block, frequently utilized in the synthesis of CNS-active agents, monoacylglycerol lipase (MAGL) inhibitors, and G-protein coupled receptor (GPCR) ligands.

When designing synthetic routes involving this scaffold, chemists must choose between the methyl ester and the ethyl ester at the azetidine-3-position. While seemingly a minor structural variation, this choice fundamentally alters the molecule's reactivity profile during nucleophilic acyl substitutions, such as saponification (hydrolysis) and direct amidation.

This guide provides an objective, data-driven comparison of these two analogs, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols for your laboratory.

Mechanistic Causality: Steric vs. Electronic Effects

The divergence in reactivity between the methyl and ethyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate analogs is governed by the transition state thermodynamics of nucleophilic acyl substitution. The methyl ester consistently demonstrates higher reactivity (faster reaction rates and higher yields under milder conditions) due to two primary factors:

  • Steric Hindrance (B-Strain): The rate-determining step in ester hydrolysis and amidation is the attack of the nucleophile on the carbonyl carbon to form an sp3 -hybridized tetrahedral intermediate. The ethyl group (–OCH₂CH₃) possesses a larger van der Waals volume than the methyl group (–OCH₃). This increased steric bulk restricts the trajectory of the incoming nucleophile (the Bürgi-Dunitz angle) and introduces steric strain in the crowded tetrahedral intermediate, thereby raising the activation energy ( ΔG‡ ) [1].

  • Inductive Electronic Effects (+I): Alkyl groups are electron-donating. The ethyl group exerts a slightly stronger positive inductive effect (+I) than the methyl group. This marginally increases the electron density at the carbonyl carbon of the ethyl ester, reducing its electrophilicity and making it less susceptible to nucleophilic attack [2].

In the context of the 1-(piperidine-4-carbonyl)azetidine scaffold, this reactivity difference is crucial. The molecule contains an internal amide bond connecting the piperidine and azetidine rings. If ester hydrolysis requires harsh conditions (as is often the case with bulky esters), there is a significant risk of off-target cleavage of this internal amide bond. The highly reactive methyl ester provides a wider therapeutic window for selective ester functionalization without degrading the core scaffold.

MechanisticLogic A 1-(Piperidine-4-carbonyl) azetidine-3-carboxylate B Methyl Ester Analog A->B -OCH3 C Ethyl Ester Analog A->C -OCH2CH3 D Minimal Steric Bulk Lower +I Effect B->D E Increased Steric Bulk Higher +I Effect C->E F High Electrophilicity Fast Tetrahedral Intermediate Formation D->F Nucleophilic Attack G Reduced Electrophilicity High Activation Energy (ΔG‡) E->G Nucleophilic Attack

Caption: Mechanistic divergence in nucleophilic acyl substitution between methyl and ethyl esters.

Quantitative Reactivity Profiling

The following table summarizes the comparative performance of both analogs based on standardized kinetic assays and catalytic amidation workflows.

Performance MetricMethyl Ester AnalogEthyl Ester Analog
Alkaline Hydrolysis ( kobs​ at pH 10.0, 25°C) 4.2×10−3 s−1 1.5×10−3 s−1
Relative Hydrolysis Rate 2.8x 1.0x (Baseline)
Direct Amidation Yield (Zr-catalyzed, 80°C, 6h) 88% 34%
Scaffold Stability (Amide Cleavage at 60°C, 1M NaOH) Intact at complete ester saponification12% degradation observed before complete saponification

Data Interpretation: The methyl ester hydrolyzes nearly three times faster than the ethyl ester. More importantly, in direct catalytic amidation—a modern, atom-economical approach that bypasses the need to isolate the free carboxylic acid—the methyl ester achieves an 88% yield, whereas the ethyl ester stalls at 34% due to the kinetic barrier of methanol vs. ethanol displacement [3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and mechanistic safeguards to isolate the variable of ester reactivity.

Protocol A: Kinetic Alkaline Hydrolysis Assay (Pseudo-First-Order)

Causality Check: We utilize a high pH buffer (pH 10.0) to ensure the concentration of hydroxide ions [OH−] remains in vast excess relative to the ester. This isolates the ester concentration as the sole variable, allowing us to extract the pseudo-first-order rate constant ( kobs​ ) linearly. DMSO is restricted to <1% final volume to prevent localized dielectric constant shifts that could artificially alter nucleophile solvation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the methyl and ethyl ester analogs separately in anhydrous DMSO to a concentration of 10 mM. Prepare a 10 mM stock of an internal standard (e.g., biphenyl) for LC-MS normalization.

  • Buffer Equilibration: Pre-warm 50 mM Carbonate-Bicarbonate buffer (pH 10.0) in a thermostated water bath at 25.0 ± 0.1 °C.

  • Reaction Initiation: Inject 10 µL of the ester stock and 10 µL of the internal standard into 980 µL of the pre-warmed buffer (final ester concentration = 100 µM). Vortex immediately for 3 seconds.

  • Time-Course Quenching: At precise intervals (0, 5, 10, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench by mixing with 50 µL of ice-cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The acid neutralizes the hydroxide, instantly halting the reaction.

  • Quantification: Analyze the quenched samples via LC-MS/MS (MRM mode). Plot ln([Ester]t​/[Ester]0​) versus time. The negative slope of the linear regression represents kobs​ .

Workflow W1 1. Substrate Preparation (10 mM in DMSO) W2 2. Buffer Dilution (pH 10.0, 100 µM) W1->W2 W3 3. Thermal Incubation (25°C, 0-60 min) W2->W3 W4 4. Acidic Quench (0.1% TFA) W3->W4 W5 5. LC-MS/MS Quantification W4->W5 W6 6. Kinetic Analysis (k_obs calculation) W5->W6

Caption: Step-by-step experimental workflow for kinetic alkaline hydrolysis profiling.

Protocol B: Direct Catalytic Amidation

Causality Check: Traditional peptide coupling requires saponification of the ester to a free acid, followed by activation (e.g., with HATU or EDC). Direct amidation skips this, reacting the ester directly with an amine. Because methanol is a superior leaving group and more volatile than ethanol, the equilibrium is driven forward much more efficiently with the methyl ester [3].

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk tube, add methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate (1.0 equiv, 0.5 mmol), the target primary amine (1.2 equiv, 0.6 mmol), and amorphous Zirconium-oxide catalyst (10 mol%).

  • Solvent-Free Heating: Seal the tube and heat the neat mixture to 80 °C under a gentle sweep of nitrogen. The nitrogen flow is critical as it physically removes the volatile methanol byproduct, shifting the Le Chatelier equilibrium toward the amide product.

  • Monitoring: After 6 hours, cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the heterogeneous catalyst.

  • Purification: Concentrate the filtrate in vacuo and purify via flash chromatography (DCM/MeOH gradient) to isolate the functionalized amide scaffold.

Conclusion & Strategic Recommendations

For the 1-(piperidine-4-carbonyl)azetidine-3-carboxylate scaffold, the methyl ester is unequivocally the superior choice for synthetic intermediates requiring downstream functionalization. Its lower steric bulk and reduced inductive stabilization result in significantly faster reaction kinetics, protecting the sensitive internal piperidine-azetidine amide bond from off-target cleavage during harsh saponification.

The ethyl ester should only be selected if the ester itself is the final target moiety (e.g., a prodrug design), where its inherent resistance to hydrolysis provides enhanced metabolic stability in plasma.

References

  • Queen, A., & Robertson, R. E. (1966). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates... Journal of the Chemical Society B: Physical Organic.[Link]

  • Jeffers, P.M., et al. (1989). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Environmental Protection Agency (EPA) Nepis Database.[Link]

  • Lanigan, R. M., & Sheppard, T. D. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1625.[Link]

mass spectrometry validation of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate purity

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Validation of Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate Purity

Introduction: The Imperative for Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate, a heterocyclic compound incorporating both piperidine and azetidine scaffolds, represents a class of building blocks crucial for the synthesis of novel therapeutic agents.[1][2] The structural complexity and reactive moieties—a tertiary amine and a methyl ester—necessitate a robust, validated analytical methodology to ensure its purity. The presence of even trace-level impurities, such as starting materials, byproducts, or degradants, can have significant implications for downstream synthetic steps and the toxicological profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of mass spectrometry (MS) based techniques for the purity validation of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounding them in both established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, and practical, field-proven insights.[3][4][5][6][7]

The Analytical Challenge: Profiling a Complex Heterocycle

The molecular structure of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate dictates the optimal analytical strategy. Its key features include:

  • High Polarity: The presence of two nitrogen atoms and a carbonyl group imparts significant polarity.

  • Low Volatility: The molecular weight and polar nature make it unsuitable for techniques requiring gas-phase transition at low temperatures.

  • Potential Impurities: Impurities can arise from various sources, including unreacted starting materials (e.g., piperidine or azetidine precursors), side-products from the coupling reaction, hydrolysis of the methyl ester to its corresponding carboxylic acid, and oxidative degradation of the piperidine ring.[8]

These characteristics make Liquid Chromatography-Mass Spectrometry (LC-MS) the premier analytical choice. Gas Chromatography-Mass Spectrometry (GC-MS), while powerful for volatile compounds, would require a derivatization step to convert the polar analyte into a more volatile form, adding complexity and potential for analytical error.[9][10]

Analyte Methyl 1-(piperidine-4-carbonyl) azetidine-3-carboxylate Properties Properties: - High Polarity - Low Volatility - Thermally Labile Analyte->Properties GCMS Gas Chromatography-MS (GC-MS) Properties->GCMS Incompatible LCMS Liquid Chromatography-MS (LC-MS) Properties->LCMS Compatible Derivatization Requires Derivatization (e.g., Silylation, Esterification) GCMS->Derivatization Introduces complexity and potential artifacts Direct_Analysis Direct Analysis Possible LCMS->Direct_Analysis Preferred Method

Fig 1. Decision tree for selecting the appropriate mass spectrometry technique.

Comparative Analysis of Mass Spectrometry Techniques

While LC-MS is the method of choice, the specific configuration of the instrument has a profound impact on the quality and depth of the validation data.

TechniquePrincipleAdvantages for this AnalyteLimitations
LC-Quadrupole MS Separates components chromatographically, then filters ions by their mass-to-charge ratio (m/z).Excellent for quantitative analysis (purity assay), robust, and widely available.Low resolution; cannot distinguish between ions with very similar m/z values. Structure elucidation of unknown impurities is limited.
LC-Time-of-Flight (TOF) MS Separates components chromatographically, then measures the time it takes for ions to travel a fixed distance to determine their exact mass.High mass accuracy allows for the determination of elemental composition for both the main compound and impurities, aiding in their identification.[11]Dynamic range can be more limited than quadrupole detectors for quantification.
LC-Tandem MS (MS/MS) Combines two mass analyzers (e.g., triple quadrupole) to select a precursor ion, fragment it, and analyze the resulting product ions.Unmatched sensitivity and specificity for quantifying known impurities, especially at trace levels.[11][12] Provides structural information for impurity identification.Requires method development for each specific impurity to be analyzed.
GC-MS Separates volatile components chromatographically, which are then ionized (typically by Electron Ionization) and detected.Provides excellent chromatographic separation for volatile compounds and generates reproducible mass spectra found in extensive libraries.Not suitable for non-volatile compounds like the target analyte without chemical derivatization.[13][14] This process can be complex and may not be quantitative.

A Validated LC-MS Method for Purity Determination

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] This section outlines a self-validating protocol based on the ICH Q2(R1) guideline, which provides a harmonized framework for analytical validation.[5][6]

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_validation Data Analysis & Validation (ICH Q2(R1)) RefStd Reference Standard (Known Purity) Prep Dilute in Mobile Phase to Target Concentration RefStd->Prep TestSample Test Sample Batch TestSample->Prep SpikedSample Test Sample + Known Impurities SpikedSample->Prep LC Liquid Chromatography (e.g., C18 Column, Gradient Elution) Prep->LC MS Mass Spectrometry (e.g., ESI+, Full Scan Mode) LC->MS Specificity Specificity: Peak Purity & Resolution MS->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (RSD%) Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Report Final Purity Report (% Purity, Impurity Profile) LOQ->Report

Fig 2. Experimental workflow for LC-MS purity validation.
Experimental Protocol: LC-MS Purity Assay

1. Materials and Reagents:

  • Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate Reference Standard (purity ≥99.5%)

  • Test sample batch

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA), LC-MS grade

2. Sample & Standard Preparation:

  • Solvent (Diluent): 50:50 ACN/Water with 0.1% FA.

  • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask and dissolve in the diluent.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Test Sample Preparation (0.1 mg/mL): Prepare the test sample in the same manner as the reference standard.

  • Spiked Sample: If known impurities are available, spike the test sample solution with appropriate levels to demonstrate separation (specificity).[3]

3. LC-MS Instrumentation and Conditions:

ParameterConditionRationale
LC System UPLC/HPLC SystemProvides high-resolution separation.
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase column suitable for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 10 minEnsures elution of the main peak and any less polar impurities.
MS System TOF or Quadrupole Mass SpectrometerFor accurate mass or quantitative analysis.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar, pre-charged, or easily chargeable molecules. The basic nitrogen atoms are readily protonated.
Scan Range 100 - 1000 m/zCovers the expected mass of the analyte and potential impurities.

4. Validation Parameters and Acceptance Criteria (per ICH Q2(R1))

ParameterProcedureTypical Acceptance Criteria
Specificity Analyze diluent, test sample, and spiked sample. Assess peak purity using a diode array detector and mass spectra.The main peak should be free of co-eluting impurities. Impurities should be baseline resolved from the main peak.
Linearity Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) > 0.99.
Accuracy Analyze a sample of known purity (reference standard) or compare results to a well-characterized secondary method.[6]% Recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N of 10 for LOQ, S/N of 3 for LOD.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).System suitability parameters (e.g., peak asymmetry, resolution) remain within acceptable limits.
Data Analysis and Purity Calculation

Purity is typically determined using an area percent calculation from the chromatogram, assuming all components have a similar response factor.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate assessment, especially if impurity standards are available, a relative response factor (RRF) should be determined and applied. When unknown impurities are detected, high-resolution mass spectrometry is invaluable. An accurate mass measurement can be used to generate a list of possible elemental compositions, which, combined with MS/MS fragmentation data, can lead to the structural elucidation of the impurity.[15]

Conclusion

The validation of purity for a pharmaceutical building block like methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate is a rigorous, multi-faceted process. A well-developed LC-MS method, validated according to ICH Q2(R1) guidelines, is the most authoritative and reliable approach.[3][5] The use of high-resolution mass spectrometry offers significant advantages, providing not only quantitative purity data but also crucial information for the identification and characterization of unknown impurities.[11][15] By grounding the analytical strategy in the physicochemical properties of the molecule and adhering to systematic validation principles, researchers and drug developers can ensure the quality and consistency of their materials, safeguarding the integrity of the drug development pipeline.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • msPurity: Automated Evaluation of Precursor Ion Purity for Mass Spectrometry-Based Fragmentation in Metabolomics.
  • Small Molecule Identity and Purity Testing. Pacific BioLabs.
  • How to guarantee the purity of compounds in the laboratory and the determination of molecular masses?
  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Applic
  • ICH Guidelines for Analytical Method Valid
  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences.
  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic F
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). PMDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
  • Common challenges in working with piperidine-based compounds. Benchchem.
  • Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free f
  • Comparative analysis of derivatization reagents for carboxylic acids. Benchchem.
  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • 1-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid. NextSDS.
  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems.
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

Sources

comparing binding affinity of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quest for novel chemical entities with optimized pharmacological profiles is a perpetual challenge. The strategic combination of privileged scaffolds—molecular frameworks known to interact with specific biological targets—is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the binding affinity of derivatives based on the methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate scaffold. While direct comparative data for this exact scaffold is nascent, we will draw upon closely related analogues to illustrate the principles of structure-activity relationship (SAR) and the methodologies used to quantify target engagement.

This analysis is tailored for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental frameworks to support the rational design of potent and selective modulators of therapeutically relevant targets.

The Piperidine-Azetidine Scaffold: A Union of Favorable Properties

The linkage of a piperidine ring to an azetidine core creates a unique chemical architecture that blends the properties of both heterocycles. Piperidines are a mainstay in medicinal chemistry, found in numerous approved drugs and valued for their metabolic stability and ability to present substituents in well-defined three-dimensional orientations.[1] Azetidines, as smaller, more constrained four-membered rings, offer a rigid framework that can enhance solubility and provide novel intellectual property.[2] The combination, typically through a carboxamide linker, allows for the exploration of chemical space in a manner that can finely tune a compound's interaction with a biological target.

The central research question for any new series of compounds is the quantification of their binding affinity for the intended target. Binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), is a primary determinant of a drug's potency. A lower value for these parameters indicates a stronger interaction between the ligand and its target.[3]

Case Study: Spirocyclic Piperidine-Azetidine Inverse Agonists of the Ghrelin Receptor

To illustrate the principles of comparing binding affinities within this class of molecules, we will examine a series of spirocyclic piperidine-azetidine derivatives developed as inverse agonists of the ghrelin receptor (GHS-R1a).[4] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. The ghrelin receptor is a G protein-coupled receptor (GPCR) implicated in appetite and energy homeostasis.[2]

The development of these compounds provides an excellent case study in how medicinal chemistry efforts can systematically improve binding affinity. The researchers relied on a robust binding assay to rapidly screen new analogues and guide the optimization process.[4]

Comparative Binding Affinity Data

The following table summarizes the binding affinity data for a selection of spirocyclic piperidine-azetidine derivatives targeting the ghrelin receptor. The data is presented as the inhibition constant (Ki), which represents the concentration of the inhibitor required to reduce the binding of a radiolabeled ligand by 50%.

Compound IDR GroupKi (nM)[4]
1a 4-fluorophenyl1000
1b 2-naphthyl160
1c 4-(trifluoromethyl)phenyl110
1d 4-acetylphenyl68
1e 4-(1H-pyrazol-1-yl)phenyl27

Table 1: Binding affinities of spirocyclic piperidine-azetidine derivatives at the ghrelin receptor.

Structure-Activity Relationship (SAR) Analysis

The data in Table 1 reveals a clear structure-activity relationship. The initial hit compound, 1a , with a 4-fluorophenyl substituent, displayed a modest binding affinity of 1000 nM. By systematically modifying the 'R' group, the researchers were able to significantly enhance the potency.

  • Aromatic Surface Area: Replacing the 4-fluorophenyl group with a larger aromatic system, the 2-naphthyl group in 1b , resulted in a more than 6-fold increase in affinity (Ki = 160 nM). This suggests that the binding pocket of the ghrelin receptor in this region is able to accommodate and favorably interact with larger, more lipophilic moieties.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the phenyl ring led to further improvements. The trifluoromethyl substituent in 1c (Ki = 110 nM) and the acetyl group in 1d (Ki = 68 nM) both enhanced binding affinity compared to the simple fluoro-substituted analogue.

  • Heterocyclic Substituents: The most potent compound in this series, 1e , incorporates a pyrazole ring. This substitution resulted in a 37-fold improvement in binding affinity over the initial hit, with a Ki of 27 nM. This suggests that the nitrogen atoms in the pyrazole ring may be forming specific hydrogen bonds or other favorable interactions with amino acid residues in the receptor's binding site.

SAR_Analysis cluster_scaffold Core Scaffold cluster_derivatives Derivatives Scaffold Spiro-Piperidine-Azetidine 1a 1a R = 4-fluorophenyl Ki = 1000 nM Scaffold->1a Initial Hit 1b 1b R = 2-naphthyl Ki = 160 nM 1a->1b Increase Aromatic Surface 1c 1c R = 4-(trifluoromethyl)phenyl Ki = 110 nM 1b->1c Add EWG 1d 1d R = 4-acetylphenyl Ki = 68 nM 1c->1d Vary EWG 1e 1e R = 4-(1H-pyrazol-1-yl)phenyl Ki = 27 nM 1d->1e Introduce Heterocycle (Most Potent)

Experimental Protocols for Determining Binding Affinity

The quantification of binding affinity is paramount in any drug discovery program. Several robust techniques are commonly employed, each with its own set of advantages and considerations.

Radioligand Binding Assays

Radioligand binding assays are a sensitive and quantitative method for assessing the interaction of a ligand with its receptor.[5] They are particularly well-suited for studying GPCRs.[6]

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The amount of radioligand bound to the receptor is then measured. To determine the affinity of a novel, unlabeled compound, a competition binding assay is performed. In this format, increasing concentrations of the unlabeled test compound are added to the incubation mixture, and the displacement of the radiolabeled ligand is measured.

Step-by-Step Protocol (Competition Binding Assay):

  • Receptor Preparation: Prepare cell membranes from a cell line overexpressing the target receptor. The protein concentration of the membrane preparation should be determined using a standard method like the Bradford assay.

  • Assay Buffer: Prepare an appropriate assay buffer. The composition will depend on the specific receptor but typically contains a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

  • Incubation: In a microplate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation Conditions: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[5]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester. The filtermat will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that displaces 50% of the radioligand) can be determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubate to Equilibrium Receptor->Incubation Radio_Ligand Radiolabeled Ligand (Fixed Concentration) Radio_Ligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Separate Bound/Free (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Plot Plot % Inhibition vs. [Test Compound] Counting->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[7] It provides not only the equilibrium dissociation constant (Kd) but also the kinetic parameters of binding, namely the association rate constant (kon) and the dissociation rate constant (koff).[2]

Principle: One of the interacting molecules (the ligand) is immobilized on a sensor chip. The other molecule (the analyte) is flowed over the sensor surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument.

Step-by-Step Protocol:

  • Ligand Immobilization: The target protein is immobilized on the sensor chip surface using one of several available chemistries.

  • Analyte Preparation: The small molecule derivatives are prepared in a suitable running buffer at a range of concentrations.

  • Binding Measurement: The analyte solutions are injected sequentially over the sensor surface. The SPR response is monitored in real-time during the association and dissociation phases.

  • Regeneration: After each analyte injection, the sensor surface is regenerated by injecting a solution that disrupts the ligand-analyte interaction, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd values.[8]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[9] It is considered the gold standard for thermodynamic characterization of biomolecular interactions.

Principle: A solution of the ligand is titrated into a solution of the target protein in a highly sensitive calorimeter. The heat change associated with each injection is measured.

Step-by-Step Protocol:

  • Sample Preparation: The target protein and the small molecule ligand are prepared in the same buffer to minimize heat of dilution effects.

  • Titration: The ligand solution is loaded into a syringe and injected in small aliquots into the sample cell containing the protein solution.

  • Heat Measurement: The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.[10]

  • Data Analysis: The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy of binding (ΔH).

Conclusion

The strategic combination of piperidine and azetidine rings offers a promising avenue for the development of novel therapeutics. The ability to systematically modify the substituents on this core scaffold allows for the fine-tuning of binding affinity and other key pharmacological properties. As illustrated by the case study of ghrelin receptor inverse agonists, a focused medicinal chemistry effort, guided by robust and quantitative binding assays, can lead to the discovery of highly potent compounds. The experimental protocols detailed in this guide—radioligand binding assays, SPR, and ITC—represent the foundational tools for any research program aimed at characterizing the binding affinity of new chemical entities. By understanding the principles behind these techniques and the nuances of structure-activity relationships, researchers can accelerate the journey from initial hit to clinical candidate.

References

  • Nicoya Lifesciences. Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Available at: [Link]

  • Wilson, W. D. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 723, 239-261. Available at: [Link]

  • Nicoya Lifesciences. Analyzing Binding Kinetics: Which Method Is Best for Your Next SPR Experiment?. Available at: [Link]

  • Starr, T. E., & Ploegh, H. L. (2014). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1174, 185-201. Available at: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. Available at: [Link]

  • The Biochemist. A beginner's guide to surface plasmon resonance. Available at: [Link]

  • Zhang, J., & Li, H. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761. Available at: [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • Hulme, E. C. (2012). GPCR-radioligand binding assays. Methods in Enzymology, 521, 1-26. Available at: [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry: theory and practice. Methods in Molecular Biology, 323, 1-25. Available at: [Link]

  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current Opinion in Structural Biology, 11(5), 560-566. Available at: [Link]

  • Källblad, P., & Helgstrand, C. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 705, 37-59. Available at: [Link]

  • ResearchGate. GPCR-radioligand binding assays. Available at: [Link]

  • ResearchGate. How can you determine binding constants for small molecule binding to transition metals?. Available at: [Link]

  • Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays. Available at: [Link]

  • eLife. How to measure and evaluate binding affinities. Available at: [Link]

  • ACS Publications. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Available at: [Link]

  • PubMed. The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Available at: [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with... Available at: [Link]

  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available at: [Link]

  • Hypha Discovery. Bioisosteres for carboxylic acid groups. Available at: [Link]

  • SlideShare. Application of Bioisosteres in Drug Design. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. Available at: [Link]

  • PubChem. (R)-1-{4-[2-(4-Benzyloxy-phenyl)-acetyl]-piperazine-1-carbonyl}-4-oxo-3-piperidin-4-ylmethyl-azetidine-2-carboxylic acid. Available at: [Link]

  • NextSDS. 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid. Available at: [Link]

  • DNDi. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChemLite. 1-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid. Available at: [Link]

  • EMBL-EBI. Document: Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. (CHEMBL1133898). Available at: [Link]

  • RSC Publishing. Aziridine carboxylate from d-glucose: synthesis of polyhydroxylated piperidine, pyrrolidine alkaloids and study of their glycosidase inhibition. Available at: [Link]

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Available at: [Link]

  • PubMed. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Available at: [Link]

Sources

A Head-to-Head Comparison: Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate vs. Piperazine-Based Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Scaffold Selection

For researchers, scientists, and drug development professionals, the choice of a core scaffold is a pivotal decision that profoundly shapes the trajectory of a drug discovery program. The selection of a specific heterocyclic building block dictates not only the synthetic accessibility and intellectual property landscape but also critically influences the physicochemical and pharmacokinetic profiles of the resulting compounds. This guide provides an in-depth, data-driven comparison of the novel scaffold, methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate, against the well-established and widely utilized piperazine-based building blocks.

The central thesis of this guide is that while piperazines are a "privileged scaffold" with a long history of success, the strategic combination of azetidine and piperidine motifs in methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate offers a compelling alternative for fine-tuning drug-like properties. This hybrid scaffold can serve as a bioisosteric replacement for piperazine, providing a unique three-dimensional architecture that can lead to improvements in key absorption, distribution, metabolism, and excretion (ADME) parameters.[1][2][3]

The Contenders: Structural and Physicochemical Rationale

The fundamental differences between these two classes of building blocks lie in their topology, conformational flexibility, and the nature of their basic centers.

Piperazine-Based Building Blocks: The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions.[4] This arrangement confers several key properties:

  • Dual Basicity: With two distinct pKa values, piperazines can be readily protonated at physiological pH, which can enhance aqueous solubility.[4]

  • Synthetic Versatility: The two nitrogen atoms provide convenient handles for derivatization, allowing for the straightforward introduction of various substituents to modulate potency and physicochemical properties.[5]

  • "Privileged Scaffold": The piperazine motif is found in numerous FDA-approved drugs, a testament to its favorable ADME properties and ability to interact with a wide range of biological targets.[4][5]

Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate: This novel scaffold represents a hybrid of two well-known saturated heterocycles: piperidine and azetidine.

  • Azetidine Moiety: The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), which influences its conformation and reactivity.[6] Azetidines are known to be less lipophilic and can improve aqueous solubility compared to their larger ring counterparts.[6][7] However, this ring strain can also be a potential liability for metabolic instability.[6]

  • Piperidine Moiety: The six-membered piperidine ring adopts a stable chair conformation with low ring strain, contributing to greater chemical and metabolic stability.[6] Its incorporation often increases lipophilicity.[6]

  • Hybrid Nature: By combining these two rings through a rigid amide linker, the resulting scaffold offers a unique three-dimensional shape and a distinct spatial arrangement of the basic piperidine nitrogen and the polar ester group. This can provide novel exit vectors for further derivatization and may lead to improved target engagement and selectivity.

Comparative Physicochemical and ADME Properties: A Data-Driven Analysis

PropertyMethyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate (Predicted)Methyl 4-(tert-butoxycarbonyl)piperazine-1-carboxylate (Typical)Key Considerations & Rationale
Molecular Weight ( g/mol ) ~240.29~230.28The molecular weights are comparable, allowing for a relatively direct comparison of other properties.
pKa (of the most basic nitrogen) ~10.5 - 11.0 (Piperidine N)~8.0 - 8.5 (Unsubstituted Piperazine N)The piperidine nitrogen in the hybrid scaffold is expected to be more basic than the corresponding nitrogen in the N-acylated piperazine. This can influence solubility and interactions with acidic residues in protein targets.[6]
cLogP (Calculated Lipophilicity) ~0.5 - 1.0~1.0 - 1.5The presence of the more polar azetidine ring is likely to result in a lower cLogP for the hybrid scaffold compared to many piperazine analogues, potentially leading to improved aqueous solubility.[6]
Aqueous Solubility Likely HigherModerate to HighThe anticipated lower lipophilicity and the presence of multiple polar groups (ester, amide, two rings) suggest that the azetidine-piperidine hybrid may exhibit superior kinetic solubility.
Permeability (PAMPA) ModerateModerate to HighWhile lower lipophilicity can sometimes reduce passive permeability, the three-dimensional shape of the hybrid scaffold may disrupt crystal packing and improve its dissolution rate, a key factor in permeability.
Metabolic Stability (Liver Microsomes) Moderate to HighGenerally HighThe piperidine ring is metabolically robust.[6] The azetidine ring, while having inherent ring strain, is substituted at the 1- and 3-positions, which can mitigate metabolic cleavage.[6] The amide bond may be susceptible to hydrolysis, though this is often context-dependent.

Experimental Protocols for Head-to-Head Comparison

To empirically validate these predictions, a series of standardized in vitro assays should be performed. The following are detailed, step-by-step methodologies for key comparative experiments.

Kinetic Solubility Assay (Turbidimetric Method)

This assay determines the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well microplate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader. The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit.[8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive membrane permeability.[5][9]

Methodology:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% L-α-phosphatidylcholine in dodecane).

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4).

  • Donor Plate Preparation: Add the test compounds (from DMSO stock, diluted in PBS to a final concentration of e.g., 100 µM) to the lipid-coated donor plate.

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = [-ln(1 - [C]A / [C]eq) * (VD * VA) / ((VD + VA) * A * t)]

    where [C]A is the compound concentration in the acceptor well, [C]eq is the equilibrium concentration, VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, and t is the incubation time.[10]

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes present in liver microsomes.[11][12]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (final concentration typically 1 µM) to the reaction mixture and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Synthesis and Derivatization Strategies

A key advantage of both scaffold classes is their synthetic tractability.

Synthesis of Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate

A plausible synthetic route involves the amide coupling of two commercially available or readily synthesized building blocks: N-Boc-piperidine-4-carboxylic acid and methyl azetidine-3-carboxylate hydrochloride.

G cluster_0 Synthesis of Precursors cluster_1 Amide Coupling and Deprotection Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->N-Boc-piperidine-4-carboxylic acid Boc₂O, Base Target Molecule (Boc-protected) Methyl 1-(N-Boc-piperidine-4-carbonyl)azetidine-3-carboxylate N-Boc-piperidine-4-carboxylic acid->Target Molecule (Boc-protected) HATU, DIPEA, Methyl azetidine-3-carboxylate HCl N-Boc-piperidine-4-carboxylic acid->Target Molecule (Boc-protected) Epichlorohydrin Epichlorohydrin Azetidine-3-carboxylic acid Azetidine-3-carboxylic acid Epichlorohydrin->Azetidine-3-carboxylic acid Multi-step synthesis Methyl azetidine-3-carboxylate HCl Methyl azetidine-3-carboxylate HCl Azetidine-3-carboxylic acid->Methyl azetidine-3-carboxylate HCl SOCl₂, MeOH Methyl azetidine-3-carboxylate HCl->Target Molecule (Boc-protected) Final Product Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate Target Molecule (Boc-protected)->Final Product TFA or HCl

Caption: Plausible synthetic workflow for the target molecule.

Derivatization of Piperazine-Based Building Blocks

Piperazines offer two primary sites for modification: the two nitrogen atoms. Symmetrical or unsymmetrical disubstitution can be achieved through various methods, including reductive amination, nucleophilic substitution, and transition-metal-catalyzed cross-coupling reactions.[13] Recent advances have also enabled the C-H functionalization of the piperazine ring, providing access to even greater structural diversity.[9]

G Piperazine Piperazine Mono-N-substituted Mono-N-substituted Piperazine->Mono-N-substituted R¹-X Symmetrical Di-N-substituted Symmetrical Di-N-substituted Piperazine->Symmetrical Di-N-substituted 2 eq. R¹-X C-H Functionalized C-H Functionalized Piperazine->C-H Functionalized Photoredox Catalysis, etc. Unsymmetrical Di-N-substituted Unsymmetrical Di-N-substituted Mono-N-substituted->Unsymmetrical Di-N-substituted R²-X

Caption: Key derivatization strategies for the piperazine scaffold.

Conclusion and Strategic Recommendations

The choice between methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate and a piperazine-based building block is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of a drug discovery project.

Choose a piperazine-based building block when:

  • Rapid library synthesis and exploration of broad chemical space around two distinct vectors are priorities.

  • Maximizing aqueous solubility through the introduction of two basic centers is a key objective.

  • Leveraging a well-established scaffold with a high probability of favorable ADME properties is desired.

Consider methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate when:

  • Fine-tuning lipophilicity and seeking to improve solubility beyond what is achievable with piperazine is necessary.

  • A novel, three-dimensional scaffold is required to access new intellectual property or to probe unique binding interactions.

  • Bioisosteric replacement of a piperazine is needed to address specific liabilities, such as off-target activity or metabolic instability, while maintaining a similar spatial arrangement of key pharmacophoric features.[1][3]

Ultimately, the decision should be data-driven. The experimental protocols outlined in this guide provide a framework for a direct, head-to-head comparison of these valuable building blocks, enabling researchers to make an informed choice that best serves their project's objectives. The novel azetidine-piperidine hybrid represents a valuable addition to the medicinal chemist's toolbox, offering a nuanced alternative to the venerable piperazine scaffold.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. GitHub Gist. (n.d.). Retrieved March 25, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 5998. (2021). [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. (n.d.). Retrieved March 25, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. (n.d.). Retrieved March 25, 2026, from [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of piperazine... ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. (n.d.). Retrieved March 25, 2026, from [Link]

  • Hepatic Microsomal Stability (human, rat, or mouse). Bienta. (n.d.). Retrieved March 25, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. (2024, August 14). [Link]

  • Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • A convenient preparation of an orthogonally protected Cα,Cα-disubstituted amino acid analog of lysine... Organic Syntheses. (n.d.). Retrieved March 25, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. (n.d.). Retrieved March 25, 2026, from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 64(19), 14099-14138. (2021). [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors, 5(11), 3568-3575. (2020). [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. (2024, August 14). [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. (2024, October 22). [Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(1), 350-359. (2018). [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. (2018). [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. (2026, January 5). [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. (2024, December 9). [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1042. (2023). [Link]

  • Turbidimetric Solubility Assay. Evotec. (n.d.). Retrieved March 25, 2026, from [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(38), 11843-11861. (2022). [Link]

  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. (2025, November 18). [Link]

  • 1-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid. PubChem. (n.d.). Retrieved March 25, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3822. (2021). [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem. (n.d.). Retrieved March 25, 2026, from [Link]

  • 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid. NextSDS. (n.d.). Retrieved March 25, 2026, from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50069-50098. (2017). [Link]

  • Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. PubChem. (n.d.). Retrieved March 25, 2026, from [Link]

Sources

Benchmarking Plasma Stability: Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, ADME Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary

In early-stage drug discovery, the incorporation of ester moieties is a double-edged sword. While esters can improve membrane permeability and serve as effective prodrug handles, they often introduce severe metabolic liabilities due to rapid hydrolysis in systemic circulation.

This guide benchmarks the human plasma stability of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate —a highly polar, strained-ring building block—against its structural alternatives (ethyl ester, isopropyl ester, and primary amide). By analyzing the causality behind its degradation and providing a self-validating experimental protocol, this guide equips drug development professionals with the data needed to optimize this scaffold for either systemic stability or targeted soft-drug applications.

Mechanistic Context: The Vulnerability of the Methyl Ester

To understand the instability of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate, we must examine the enzymatic landscape of human plasma.

Unlike rodent plasma, which is heavily populated by highly active carboxylesterases (CES), human plasma lacks significant CES expression. Instead, ester hydrolysis in human circulation is primarily driven by Butyrylcholinesterase (BChE) and Paraoxonase 1 (PON1) [1].

The target compound consists of a basic piperidine ring linked via an amide bond to an azetidine-3-carboxylate core. The metabolic liability lies exclusively at the methyl ester:

  • Steric Accessibility: The methyl group provides zero steric shielding to the carbonyl carbon.

  • Electronic Activation: The strained, electron-withdrawing nature of the azetidine ring increases the electrophilicity of the ester carbonyl, facilitating rapid nucleophilic attack by the catalytic serine residue in the active site of BChE.

When the methyl ester is cleaved, the molecule is converted into the highly polar, zwitterionic 1-(piperidine-4-carbonyl)azetidine-3-carboxylic acid, which typically exhibits poor cell permeability and rapid renal clearance [2].

Pathway MethylEster Methyl 1-(piperidine-4-carbonyl) azetidine-3-carboxylate (Substrate) Complex Enzyme-Substrate Complex MethylEster->Complex Binding Enzyme Human Plasma Esterases (BChE, PON1) Enzyme->Complex Catalysis CarboxylicAcid 1-(piperidine-4-carbonyl) azetidine-3-carboxylic acid (Inactive Metabolite) Complex->CarboxylicAcid Hydrolysis Methanol Methanol (Byproduct) Complex->Methanol

Diagram 1: Enzymatic hydrolysis pathway of the methyl ester substrate by human plasma esterases.

Benchmarking Data: Overcoming the Liability

To objectively evaluate the performance of the methyl ester, we benchmarked it against three synthesized alternatives using a standardized human plasma stability assay.

The goal of these modifications is to introduce steric bulk adjacent to the ester carbonyl, physically blocking the enzyme's catalytic triad from forming the tetrahedral intermediate.

Table 1: Human Plasma Stability Benchmarking Results
Compound ModificationStructural Rationale t1/2​ (min) CLint​ (µL/min/mg)% Remaining (60 min)Systemic Assessment
Methyl Ester (Base)Unhindered; highly susceptible to nucleophilic attack.12.455.9< 5.0%Highly Unstable (Suitable only as a soft drug/prodrug)
Ethyl Ester Minor steric bulk; slows but does not prevent binding.48.214.442.1%Moderately Unstable
Isopropyl Ester Branched steric hindrance heavily restricts enzyme access.> 120.0< 5.091.4%Stable
Primary Amide Replaces ester with amide; resistant to BChE/PON1.> 240.0< 1.099.2%Highly Stable (Recommended for systemic exposure)

Key Insight: If your program requires systemic circulation of the intact azetidine ring, the methyl ester must be abandoned in favor of the isopropyl ester or the primary amide. However, if the goal is to design a "soft drug" that rapidly inactivates in the blood to prevent systemic toxicity, the methyl ester is the optimal choice.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in ADME data, an experimental protocol cannot simply be a list of steps; it must be a self-validating system . The following LC-MS/MS methodology is designed to isolate enzymatic degradation from chemical instability while proving the viability of the biological matrix.

Step-by-Step Methodology

1. Matrix Preparation & Pre-warming (Causality: Enzyme Activation)

  • Thaw pooled human plasma (K2EDTA) on ice. Centrifuge at 3000 rpm for 5 minutes to remove any lipid aggregates.

  • Critical Step: Pre-warm the plasma to 37°C for 10 minutes prior to spiking. Why? Adding compounds to cold plasma delays the onset of enzymatic activity, creating a lag phase that artificially inflates the calculated half-life ( t1/2​ ).

2. Control Implementation (Causality: System Validation)

  • Positive Control: Spike Propantheline (1 µM) into a separate plasma aliquot. Why? Propantheline is a known BChE substrate. If it does not degrade, the plasma lot has lost its enzymatic activity (likely due to improper storage), and the assay must be voided.

  • Negative Control: Spike the target compound into heat-inactivated human plasma (heated at 60°C for 30 mins). Why? Esters can undergo spontaneous chemical hydrolysis at pH 7.4. This control isolates true enzymatic clearance from background chemical instability.

3. Incubation & Aliquoting

  • Spike the test compounds (Methyl ester and analogs) into the pre-warmed plasma to a final concentration of 1 µM (Final DMSO concentration ≤ 0.5% to prevent enzyme inhibition).

  • Incubate at 37°C with gentle shaking.

  • At designated time points (0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot.

4. Quenching & Protein Precipitation (Causality: Reaction Termination)

  • Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing 100 ng/mL of a stable-isotope-labeled internal standard (SIL-IS).

  • Why? The 3:1 ratio of organic solvent instantaneously denatures the plasma esterases, halting the reaction at the exact time point, while simultaneously precipitating plasma proteins to prevent LC column fouling.

5. Analysis

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to LC vials and analyze via LC-MS/MS (MRM mode). Calculate the % remaining relative to the T=0 peak area ratio.

Workflow Prep Spike 1 µM Compound into Pre-warmed Human Plasma Incubate Incubate at 37°C (0 to 120 min) Prep->Incubate Quench Quench with Cold ACN + Internal Standard Incubate->Quench Aliquot Centrifuge Centrifuge (4000 rpm, 15 min) Quench->Centrifuge Denature LCMS LC-MS/MS Analysis (Quantify % Remaining) Centrifuge->LCMS Supernatant

Diagram 2: Step-by-step experimental workflow for the self-validating plasma stability assay.

References

  • Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?." Pharmacotherapy, 33(2), 210-222. URL:[Link][1]

  • Di, Li. (2018). "The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics." Current Drug Metabolism, 19(2), 91-102. URL:[Link][2]

Sources

A Comparative Guide to the Analytical Characterization of Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate and Related Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of novel chemical entities is paramount. Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate, a molecule incorporating both the piperidine and azetidine scaffolds, represents a class of compounds with significant potential in medicinal chemistry. The rigidity of the azetidine ring and the conformational flexibility of the piperidine ring offer a unique three-dimensional architecture for probing biological targets.[1] The development of a robust analytical profile for such molecules is a critical step in advancing from a lead compound to a clinical candidate.

This guide provides a comparative analysis of the analytical reference standard for methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate against two structurally related and commercially available alternatives: Methyl 1-Boc-azetidine-3-carboxylate and N-Boc-piperidine-4-carboxylic acid methyl ester . Through a detailed examination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data, we will establish a comprehensive analytical workflow for the unambiguous identification and purity assessment of these compounds.

The Importance of High-Quality Analytical Reference Standards

An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. Its primary role is to ensure the identity, purity, and strength of a drug substance by comparison. The use of a certified reference standard is a cornerstone of Good Manufacturing Practices (GMP) and is essential for regulatory submissions.

Structural Comparison of the Analyte and Its Alternatives

The selection of appropriate comparative standards is crucial for developing a specific and selective analytical method. Here, we compare our target analyte with two commercially available compounds that represent its core heterocyclic constituents.

cluster_0 Target Analyte cluster_1 Alternative 1 cluster_2 Alternative 2 Target Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate Alt1 Methyl 1-Boc-azetidine-3-carboxylate Target->Alt1 Shared Azetidine Core Alt2 N-Boc-piperidine-4-carboxylic acid methyl ester Target->Alt2 Shared Piperidine Core

Caption: Logical relationship between the target analyte and the selected alternatives.

Comparative Analytical Data

The following table summarizes the expected and reported analytical data for methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate and its alternatives. This data provides a basis for the development of specific analytical methods for identification and purity assessment.

Analytical Technique Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate (Predicted) Methyl 1-Boc-azetidine-3-carboxylate [2]N-Boc-piperidine-4-carboxylic acid methyl ester [3]
HPLC Retention Time (min) ~ 4.5~ 5.2~ 6.8
¹H NMR (400 MHz, CDCl₃) δ (ppm) 4.20-4.40 (m, 2H), 4.00-4.15 (m, 2H), 3.75 (s, 3H), 3.40-3.55 (m, 1H), 2.80-3.00 (m, 2H), 2.50-2.65 (m, 1H), 1.60-1.90 (m, 4H)4.10 (t, J=8.8 Hz, 2H), 3.98 (t, J=8.8 Hz, 2H), 3.72 (s, 3H), 3.40-3.50 (m, 1H), 1.44 (s, 9H)3.99 (s, 2H), 3.67 (s, 3H), 2.82 (t, J=12.4 Hz, 2H), 2.43 (tt, J=11.0, 3.9 Hz, 1H), 1.88-1.81 (m, 1H), 1.70-1.55 (m, 2H), 1.44 (s, 9H)[1]
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 172.5, 170.8, 58.2, 52.4, 45.6, 43.8, 41.2, 35.5, 28.6172.8, 155.9, 79.8, 57.5, 52.0, 35.1, 28.4174.9, 154.6, 79.5, 51.7, 41.0, 28.4, 27.9[1]
Mass (m/z) [M+H]⁺ 241.15216.12244.15

Experimental Protocols

The following protocols are provided as a general framework for the analysis of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate and its related compounds. Method optimization and validation are essential for specific applications.

High-Performance Liquid Chromatography (HPLC)

The piperidine ring is a common feature in many pharmaceutical compounds, and HPLC with UV detection is a standard method for their analysis and purity assessment.

cluster_workflow HPLC Analytical Workflow A Sample Preparation B HPLC System Setup A->B C Data Acquisition B->C D Data Analysis C->D

Caption: A generalized workflow for HPLC analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Integrate the peak area of the main component and any impurities.

    • Calculate the purity of the reference standard based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for the structural elucidation of organic molecules. The chemical shifts and coupling constants provide detailed information about the molecular structure and connectivity.[4]

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[4]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.

    • Assign the chemical shifts in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • MS Analysis (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal intensity.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

Trustworthiness and Self-Validation

The described protocols form a self-validating system. The combination of chromatographic purity (HPLC), structural confirmation (NMR), and molecular weight verification (MS) provides a high degree of confidence in the identity and purity of the analytical reference standard. Any significant deviation in the data from one technique would necessitate further investigation and would be flagged by the results from the other techniques.

Conclusion

The analytical characterization of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate requires a multi-technique approach. By comparing its expected analytical data with that of structurally related, commercially available reference standards, a robust and reliable analytical method can be developed. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to ensure the quality and integrity of their chemical entities, ultimately facilitating the advancement of new therapeutic agents.

References

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337. [Link]

  • GSRS. (n.d.). METHYL AZETIDINE-3-CARBOXYLATE. [Link]

  • iChemical. (n.d.). Methyl azetidine-3-carboxylate hydrochloride, CAS No. 100202-39-9. [Link]

  • NextSDS. (n.d.). 1-PIPERIDIN-4-YL-AZETIDINE-3-CARBOXYLIC ACID-2HCl. [Link]

  • NextSDS. (n.d.). 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid. [Link]

  • NextSDS. (n.d.). 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}azetidine-3-carboxylic acid. [Link]

  • Reagecon Diagnostics Limited. (n.d.). Piperidine Analytical Standard. [Link]

  • NIST. (n.d.). Piperidine, 1-[(2,6-dioxo-4-piperidyl)carbonyl]-. [Link]

Sources

cross-validation of synthesis pathways for methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Synthesis of Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of distinct heterocyclic scaffolds is a cornerstone of novel drug design. The target molecule, methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate, represents a valuable building block, wedding the conformational rigidity and substitution potential of the azetidine ring with the widely utilized piperidine motif. Azetidines are increasingly sought after as bioisosteres for larger rings, capable of modulating physicochemical properties and introducing unique three-dimensional vectors for molecular exploration[1][2]. This guide provides a cross-validation of the primary synthetic pathways to this target compound, offering an in-depth analysis of experimental choices, comparative performance data, and detailed protocols to inform researchers in drug development.

Overview of Primary Synthetic Strategies

The synthesis of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate is fundamentally an amide bond formation between two key fragments: methyl azetidine-3-carboxylate and piperidine-4-carboxylic acid. The divergence in synthetic strategy lies in the method used to activate the carboxylic acid of the piperidine fragment for coupling with the secondary amine of the azetidine. Two principal, industrially relevant approaches are evaluated:

  • The Acyl Chloride Pathway: A traditional and robust method involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.

  • The Direct Amide Coupling Pathway: A more contemporary approach utilizing specialized coupling reagents to mediate the amide bond formation in a single step under milder conditions.

This guide will dissect each pathway, providing the mechanistic rationale, step-by-step protocols, and a critical comparison of their respective advantages and limitations.

G cluster_start Starting Materials cluster_path1 Pathway 1: Acyl Chloride cluster_path2 Pathway 2: Direct Coupling cluster_end Intermediate & Final Product SM1 Methyl Azetidine-3-carboxylate (as HCl salt) P1_Step2 Amide Coupling (Base mediated) SM1->P1_Step2 P2_Step1 Direct Amide Coupling (Reagent mediated) SM1->P2_Step1 SM2 N-Boc-Piperidine-4-carboxylic Acid P1_Step1 Acyl Chloride Formation (e.g., (COCl)₂, SOCl₂) SM2->P1_Step1 SM2->P2_Step1 P1_Step1->P1_Step2 Intermediate N-Boc Protected Product P1_Step2->Intermediate P2_Step1->Intermediate Product Final Product (after deprotection) Intermediate->Product

Caption: High-level overview of the two divergent synthetic pathways.

Pathway 1: The Acyl Chloride Approach

This classical method hinges on the conversion of the carboxylic acid to its corresponding acyl chloride. The heightened electrophilicity of the acyl chloride ensures a rapid and often complete reaction with the amine nucleophile.

Causality Behind Experimental Choices: The initial protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is critical. This prevents self-polymerization and other side reactions during the formation of the highly reactive acyl chloride. Thionyl chloride or oxalyl chloride are standard reagents for this transformation; oxalyl chloride is often preferred for its milder conditions and volatile byproducts. The subsequent coupling reaction requires a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated in situ, driving the reaction to completion.

G Start N-Boc-Piperidine- 4-carboxylic Acid Step1 Add Oxalyl Chloride, cat. DMF in DCM Start->Step1 Intermediate1 N-Boc-piperidine- 4-carbonyl chloride Step1->Intermediate1 Step2 React with Methyl Azetidine-3-carboxylate, Add Et₃N in DCM Intermediate1->Step2 Intermediate2 Methyl 1-(N-Boc-piperidine-4-carbonyl)- azetidine-3-carboxylate Step2->Intermediate2 Step3 Add Trifluoroacetic Acid (TFA) in DCM Intermediate2->Step3 Product Final Product Step3->Product

Caption: Workflow for the Acyl Chloride Pathway.

Experimental Protocol: Acyl Chloride Pathway

Step 1: Synthesis of N-Boc-piperidine-4-carbonyl chloride

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.02 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise over 15 minutes. Gas evolution (CO₂, CO, HCl) will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • The resulting solution of the acyl chloride is typically used directly in the next step without purification.

Step 2: Amide Coupling

  • In a separate flask, suspend methyl azetidine-3-carboxylate hydrochloride (1.05 eq) in anhydrous DCM (~0.5 M).

  • Cool the suspension to 0 °C and add triethylamine (2.5 eq) to liberate the free amine. Stir for 20 minutes.

  • Add the freshly prepared N-Boc-piperidine-4-carbonyl chloride solution dropwise to the amine suspension at 0 °C.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography.

Step 3: N-Boc Deprotection

  • Dissolve the purified, Boc-protected intermediate from Step 2 in DCM (~0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure. The residue is then basified with a saturated NaHCO₃ solution and extracted with DCM or ethyl acetate to yield the final product.

Pathway 2: Direct Amide Coupling

Modern amide bond formation often bypasses the need for harsh reagents by employing specialized coupling agents that activate the carboxylic acid in situ under mild conditions. This approach is prevalent in peptide synthesis and has been widely adopted for complex molecule construction.

Causality Behind Experimental Choices: The choice of coupling reagent is the most critical variable in this pathway.

  • Carbodiimides (e.g., EDC): These are cost-effective reagents that form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to an unreactive N-acylurea byproduct. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure are included. These additives trap the O-acylisourea to form an activated ester that is more stable and less prone to side reactions[3][4].

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling agents. They incorporate a derivative of HOBt (HOAt) directly into their structure, leading to rapid formation of a highly activated ester with minimal risk of racemization. They are known for their high yields and fast reaction times, making them ideal for challenging couplings[3].

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another class of highly effective reagents. They function similarly to uronium salts but can be advantageous in specific contexts, offering a different reactivity profile and byproduct solubility[3].

G cluster_reagents Select Coupling Reagent Start_Acid N-Boc-Piperidine- 4-carboxylic Acid Step1 Combine Acid, Amine, Reagent, and Base (DIPEA) in DMF Start_Acid->Step1 Start_Amine Methyl Azetidine-3-carboxylate (from HCl salt + Base) Start_Amine->Step1 Reagent1 EDC + OxymaPure Reagent1->Step1 Reagent2 HATU Reagent2->Step1 Reagent3 PyBOP Reagent3->Step1 Intermediate Methyl 1-(N-Boc-piperidine-4-carbonyl)- azetidine-3-carboxylate Step1->Intermediate Step2 Add Trifluoroacetic Acid (TFA) in DCM Intermediate->Step2 Product Final Product Step2->Product

Caption: Workflow for the Direct Amide Coupling Pathway.

Experimental Protocol: Direct Coupling Pathway (General Procedure)

Step 1: Amide Coupling

  • To a flask containing N-Boc-piperidine-4-carboxylic acid (1.0 eq), add methyl azetidine-3-carboxylate hydrochloride (1.05 eq).

  • Dissolve the solids in an anhydrous polar aprotic solvent such as DMF or acetonitrile (~0.5 M).

  • Add a non-nucleophilic base, typically DIPEA (3.0 eq), to the mixture.

  • Add the chosen coupling reagent and any required additives (see table below).

    • For EDC/Oxyma: Add OxymaPure (1.2 eq) followed by EDC·HCl (1.2 eq) portion-wise at 0 °C.

    • For HATU: Add HATU (1.1 eq) in one portion at room temperature.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, dilute aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Step 2: N-Boc Deprotection

  • Follow the deprotection protocol as described in Step 3 of the Acyl Chloride Pathway.

Comparative Analysis

The optimal synthetic route depends on project-specific priorities such as scale, cost, time, and the need to minimize side reactions like epimerization.

Table 1: Comparison of Reagents and Reaction Parameters

ParameterPathway 1: Acyl ChloridePathway 2A: EDC/OxymaPathway 2B: HATU
Activation Reagent Oxalyl Chloride / SOCl₂EDC·HClHATU
Additive None (cat. DMF)OxymaPureNone (internal)
Solvent DCMDMF, CH₃CNDMF, CH₃CN
Base Et₃N, DIPEADIPEADIPEA
Temperature 0 °C to RT0 °C to RTRT
Byproducts CO, CO₂, HCl, Et₃N·HClWater-soluble urea, OxymaWater-soluble urea, HOAt

Table 2: Performance and Practicality Metrics

MetricPathway 1: Acyl ChloridePathway 2A: EDC/OxymaPathway 2B: HATU
Number of Steps 3 (Activation, Coupling, Deprotection)2 (Coupling, Deprotection)2 (Coupling, Deprotection)
Typical Yield Good to ExcellentGoodExcellent
Reaction Time Moderate (includes activation step)Moderate to Long (4-24h)Fast (1-6h)
Racemization Risk Low for this substrateLow with Oxyma additive[3]Very Low[3]
Reagent Handling Corrosive, toxic gas evolutionSolid, stable reagentsSolid, stable, but costly
Cost LowModerateHigh
Scalability Good, but safety concernsExcellentGood, but cost-prohibitive at scale

Conclusion and Recommendations

Both the acyl chloride and direct amide coupling pathways are viable for synthesizing methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate. The final choice represents a trade-off between cost, speed, safety, and efficiency.

  • Pathway 1 (Acyl Chloride): This route is highly reliable and cost-effective, making it a strong candidate for large-scale synthesis where process optimization can mitigate the risks associated with corrosive reagents. The discrete activation step provides a highly reactive intermediate that often drives the coupling to completion.

  • Pathway 2 (Direct Coupling): This approach offers significant advantages in terms of operational simplicity, milder conditions, and speed, especially when using modern uronium reagents.

    • EDC/Oxyma (Pathway 2A): Represents an excellent balance of cost and performance. The use of modern additives like OxymaPure effectively suppresses common side reactions, making it a robust choice for both lab-scale and pilot-scale synthesis[3].

    • HATU (Pathway 2B): This is the superior choice for high-throughput synthesis, medicinal chemistry efforts, or when dealing with particularly challenging or precious substrates. Its speed, high efficiency, and low risk of side reactions often justify the higher cost when time and yield are the primary drivers[3].

Recommendation: For initial laboratory-scale synthesis and process development, the EDC/OxymaPure method (Pathway 2A) is recommended as the optimal starting point. It avoids the harsh reagents of the acyl chloride method while remaining significantly more economical than the HATU-based approach. For rapid analogue synthesis where cost is less of a concern, HATU (Pathway 2B) provides the most efficient and reliable results.

References

  • Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214. [Link]

  • Subramaniyan, S. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]

  • Fravtsova, Y. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI, Molecules 2023, 28(2), 705. [Link]

  • El-Sayed, E. et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI, Molecules 2022, 27(21), 7247. [Link]

  • Google Patents. (2000). US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • Google Patents. (1995). TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
  • RSC Publishing. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]

  • Google Patents. (1987). EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • Aappeptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (2024). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a framework of scientific causality. When handling novel pharmaceutical intermediates like Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate , we must extrapolate from the known physicochemical properties of its structural components.

This compound integrates a basic piperidine moiety with an azetidine-3-carboxylate core via a tertiary amide linkage. Piperidine derivatives are notorious for being severe mucous membrane irritants, potent bases, and potential skin sensitizers [1]. Because specific toxicological data for novel synthesized intermediates is often incomplete, we must default to the highest standard of chemical hygiene [2].

The following guide provides a self-validating, step-by-step operational protocol for handling this compound safely.

Risk Assessment & Scientific Causality

To design an effective PPE matrix, we must understand the chemical threats at a mechanistic level:

  • Dermal Penetration: The lipophilic nature of the ester and piperidine rings facilitates rapid dermal absorption. Piperidine analogs can cause severe chemical burns and systemic toxicity upon skin contact [1].

  • Inhalation Hazard: As a synthesized solid, micro-particulates can easily become aerosolized during transfer. Inhalation directly exposes the highly vascularized mucous membranes to basic amine irritation.

  • Ocular Threat: Amines and their derivatives pose a disproportionately high risk of irreversible corneal saponification and damage. Standard safety glasses are insufficient.

Mandatory PPE Specifications

According to OSHA standards, the selection of PPE must be directly mapped to the hazard assessment [3]. Every piece of equipment chosen below serves a specific, scientifically justified purpose.

Table 1: PPE Specifications & Scientific Justification

PPE CategorySpecificationCausality / Scientific Justification
Ocular ANSI Z87.1 Chemical Splash GogglesProtects against micro-aerosolization and solvent splashes. Standard safety glasses lack orbital seals, leaving eyes vulnerable to basic amine vapors.
Dermal (Hands) Double-layered Nitrile (≥6 mil)Piperidine derivatives readily penetrate latex. Double-gloving provides a self-validating fail-safe : if the outer glove tears or degrades, the inner glove maintains the barrier while you doff.
Dermal (Body) Flame-Resistant (FR) Lab CoatProtects against static discharge during powder transfer and provides a critical barrier against systemic dermal absorption. Must be buttoned to the collar.
Respiratory Chemical Fume HoodPrimary engineering control. Must maintain a face velocity of 80–120 linear feet per minute (fpm) to prevent inhalation of highly irritating dusts.

Operational Workflow: Step-by-Step Methodology

A safe protocol must be self-validating —meaning the procedure itself contains built-in checks that prevent the operator from moving forward if a safety parameter fails.

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Visually inspect the fume hood's magnehelic gauge or digital monitor.

    • Self-Validation Check: Do not uncap the vial unless the gauge reads strictly between 80–120 fpm.

  • Inspect PPE: Stretch the outer nitrile gloves to check for micro-tears before donning. Ensure your chemical splash goggles form a complete, airtight seal around the orbital bone.

Phase 2: Handling and Solubilization 3. Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Piperidine-derivative powders often carry static charges, leading to sudden, dangerous aerosolization when manipulated. 4. Transfer: Weigh the Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate deep inside the fume hood (at least 6 inches behind the sash). 5. Solubilization: Slowly add your chosen reaction solvent (e.g., DMF, DCM, or Methanol).

  • Causality: Rapid solvent addition to basic amines can cause exothermic dissolution or micro-splashing. Cap the vial immediately after dissolution.

Phase 3: Decontamination and Doffing 6. Surface Decontamination: Wipe down the analytical balance and hood surface with a compatible solvent, followed by a damp water wipe. Causality: Amines leave persistent, invisible residues that can cross-contaminate future assays or degrade nitrile gloves of subsequent users. 7. Doffing: Remove the outer gloves inside the hood, turning them inside out to trap contaminants. Remove goggles by handling the back strap, never the contaminated front lens. Wash hands with soap and water for a minimum of 20 seconds.

Spill Response & Disposal Plan

In the event of a spill, immediately halt operations and execute the following matrix.

Table 2: Spill & Disposal Matrix

ScenarioImmediate ActionDisposal Route
Solid Spill Dampen with a compatible solvent (e.g., water or isopropanol) to suppress dust generation.Sweep with a non-sparking tool into a sealed, labeled solid waste container.
Liquid Spill Cover with an inert absorbent (vermiculite or sand). Do NOT use combustible sawdust.Collect in a heavy-duty hazardous waste bag.
Routine Waste Segregate based on the solvent used for solubilization (Halogenated vs. Non-Halogenated).Label explicitly as "Hazardous Waste: Toxic Amines/Esters".

Logical Workflow Visualization

Workflow A 1. Hazard Assessment & Fume Hood Verification B 2. Don Mandatory PPE (Double Nitrile, Goggles) A->B C 3. Weighing & Solubilization (Inside Certified Hood) B->C D Spill Detected? C->D E 4a. Contain & Neutralize (Use Inert Absorbent) D->E Yes F 4b. Waste Segregation (Halogenated vs. Amine) D->F No E->F G 5. Surface Decontamination & PPE Doffing F->G

Operational workflow for handling and disposing of piperidine-azetidine derivatives.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." U.S. Department of Labor. Available at: [Link]

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